molecular formula C8H8N2O4 B116151 (2S)-2-amino-2-(3-nitrophenyl)acetic acid CAS No. 158413-55-9

(2S)-2-amino-2-(3-nitrophenyl)acetic acid

カタログ番号: B116151
CAS番号: 158413-55-9
分子量: 196.16 g/mol
InChIキー: RJMYTHGQVJWWJO-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2S)-2-amino-2-(3-nitrophenyl)acetic acid is a chiral aromatic alpha-amino acid derivative of high interest in organic and pharmaceutical synthesis. The compound features a carboxylic acid group and an amine group on a chiral center, adjacent to a 3-nitrophenyl ring system. This structure makes it a valuable chiral building block or intermediate for the preparation of more complex, biologically active molecules . The nitro group on the phenyl ring can be readily reduced to an aniline, facilitating the synthesis of various heterocyclic compounds and lactams . This S-enantiomer is particularly useful in the research and development of chiral pharmaceuticals and as a precursor in synthetic chemistry. Compounds with similar scaffolds, such as those based on 2-nitrophenylacetic acid, have been utilized in the synthesis of enzyme inhibitors and other therapeutic candidates . The related non-chiral compound, 2-(3-nitrophenyl)acetic acid, is listed as interacting with Penicillin G acylase, suggesting potential research applications involving enzyme substrates or inhibitors . Key Identifiers: • Molecular Formula: C 8 H 8 N 2 O 4 • Molecular Weight: 196.16 g/mol • CAS Number: (To be confirmed for S-enantiomer; R-enantiomer is 4885-81-8) • Appearance: Crystalline Powder Safety: For Research Use Only. Not for diagnostic, therapeutic, or veterinary use. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-2-(3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMYTHGQVJWWJO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (2S)-2-Amino-2-(3-Nitrophenyl)Acetic Acid

[1]

Molecular Architecture & Physicochemical Profile[1]

Structural Definition

The compound (2S)-2-amino-2-(3-nitrophenyl)acetic acid (also referred to as L-3-nitrophenylglycine) is a non-proteinogenic

1

2
  • IUPAC Name: (2S)-2-amino-2-(3-nitrophenyl)acetic acid[1]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: 196.16 g/mol [1][4]

  • Stereochemistry: The (S)-configuration at the

    
    -carbon typically correlates with the L-configuration found in natural amino acids.[1]
    
Electronic Effects & Reactivity

The 3-nitro group exerts a profound electronic influence on the amino acid backbone, distinguishing it from unsubstituted phenylglycine.

  • Inductive Effect (-I): The nitro group is strongly electron-withdrawing.[1] Located at the meta position, it exerts a significant inductive pull on the aromatic ring, which is transmitted to the benzylic

    
    -carbon.
    
  • Acidity Modulation:

    • Carboxyl Group (

      
      ):  The electron-withdrawing nature stabilizes the carboxylate anion, lowering the 
      
      
      relative to phenylglycine (approx.[2] 1.83 vs 2.1).
    • Ammonium Group (

      
      ):  The basicity of the amino group is reduced (lower 
      
      
      ), making the amine less nucleophilic in neutral media compared to alkyl amino acids.
  • 
    -Proton Lability:  The acidity of the benzylic proton is increased. This creates a high risk of racemization  under basic conditions, a critical factor during synthesis and peptide coupling.
    

ChemicalStructureNitro3-Nitro Group (-NO2)(Electron Withdrawing)PhenylPhenyl Ring(Meta-Substitution)Nitro->PhenylInductive Effect (-I)AlphaCα-Carbon (Chiral Center)(S)-ConfigurationPhenyl->AlphaCElectronic TransmissionAmineAmino Group (-NH2)(Reduced Basicity)AlphaC->AmineCarboxylCarboxyl Group (-COOH)(Increased Acidity)AlphaC->CarboxylRacemizationRisk: Base-Catalyzed RacemizationAlphaC->Racemization

Figure 1.1: Structural connectivity and electronic influence of the 3-nitro substituent on the glycine backbone.

Synthetic Pathways & Stereochemical Control[1]

Producing enantiopure (S)-3-nitrophenylglycine is chemically challenging due to the ease of racemization.[1] While asymmetric Strecker synthesis is possible, Biocatalytic Resolution is the industry standard for high optical purity (>99% ee) and scalability.

Preferred Protocol: Enzymatic Resolution via Penicillin G Acylase (PGA)

This method utilizes the hydrolytic selectivity of Penicillin G Acylase (PGA) or Aminoacylase I. The enzyme selectively hydrolyzes the N-acylated-(S)-enantiomer, leaving the (R)-enantiomer untouched.[1]

Experimental Workflow

Reagents:

  • Racemic 2-amino-2-(3-nitrophenyl)acetic acid (Substrate)

  • Phenylacetyl chloride (Derivatizing agent)

  • Immobilized Penicillin G Acylase (Biocatalyst)

  • 0.1 M Phosphate buffer (pH 7.5)

Step-by-Step Methodology:

  • N-Acylation (Substrate Preparation):

    • Dissolve racemic 3-nitrophenylglycine in 2M NaOH at

      
      .
      
    • Add phenylacetyl chloride dropwise (1.2 eq) while maintaining pH > 10.

    • Acidify to precipitate N-phenylacetyl-DL-3-nitrophenylglycine.[1] Recrystallize to purity.

    • Checkpoint: Verify identity via

      
      -NMR.[1]
      
  • Enzymatic Hydrolysis:

    • Suspend the N-protected racemate in 0.1 M phosphate buffer (pH 7.5).

    • Add immobilized PGA (100 U/g substrate).

    • Incubate at

      
       with orbital shaking.[1]
      
    • Self-Validating Control: Monitor pH. The reaction releases free amino acid, lowering pH. Maintain pH 7.5 via automated titration with 1M NaOH. Consumption of NaOH correlates directly to conversion %.

  • Separation & Purification:

    • Stop reaction at 50% conversion (theoretical max for resolution).

    • Acidify mixture to pH 2.0. The unreacted (R)-amide precipitates; the target (S)-amino acid remains in solution.

    • Filter off the (R)-amide.

    • Apply the filtrate to a cation-exchange resin (Dowex 50W). Elute with 1M

      
       to isolate the free amino acid.
      
  • Final Polish:

    • Concentrate and crystallize from water/ethanol.

EnzymaticResolutionRacemicRacemic N-Phenylacetyl3-NitrophenylglycineEnzymePenicillin G Acylase(pH 7.5, 28°C)Racemic->EnzymeMixtureReaction Mixture(S)-Acid + (R)-AmideEnzyme->MixtureHydrolysisAcidificationAcidify to pH 2.0Mixture->AcidificationFiltrationFiltrationAcidification->FiltrationSolidSolid Phase:(R)-N-Phenylacetyl AmideFiltration->SolidRetentateLiquidLiquid Phase:(S)-3-NitrophenylglycineFiltration->LiquidFiltratePurificationIon Exchange & CrystallizationLiquid->PurificationFinalProductPure (S)-Product(>99% ee)Purification->FinalProduct

Figure 2.1: Biocatalytic workflow for the resolution of (S)-3-nitrophenylglycine.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following parameters define the acceptance criteria for the (S)-enantiomer.

Physicochemical Data Table
ParameterSpecificationMethod/Notes
Appearance Pale yellow crystalline powderVisual inspection
Melting Point 210–215 °C (dec.)[1]Capillary method
Optical Rotation

to


in 1M HCl
Enantiomeric Excess > 99.0%Chiral HPLC
Solubility Soluble in acidic/basic water; sparingly in ethanolAmphoteric nature
Chiral HPLC Method

To verify the success of the resolution, a chiral separation method is required.

  • Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid solution (pH 1.5).

  • Detection: UV at 254 nm (Nitro group provides strong absorbance).

  • Mechanism: The ammonium group forms host-guest complexes with the crown ether; the (S)-enantiomer typically elutes second due to stronger complexation.

Pharmacological Utility & Applications

Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are the structural foundation for Group I mGluR antagonists .

  • Mechanism: The rigid phenylglycine backbone mimics glutamate but sterically prevents receptor activation (in antagonist mode) or selectively activates specific subtypes.

  • 3-Nitro Specificity: The 3-nitro group serves as a bioisostere for carboxylates or phosphates found in other ligands (like 3,5-DHPG).[1] It is often reduced to an amine to create diazotizable precursors for photoaffinity labeling of the receptor binding pocket.

Peptidomimetics

Incorporating (S)-3-nitrophenylglycine into peptides introduces:

  • Conformational Constraint: The bulky side chain restricts

    
     and 
    
    
    torsion angles, stabilizing
    
    
    -turn structures.
  • 
    -Stacking Potential:  The electron-deficient nitro-aromatic ring can engage in strong 
    
    
    -
    
    
    stacking interactions with electron-rich residues (e.g., Tryptophan), enhancing peptide-receptor affinity.[1]

References

  • Enzymatic Resolution Mechanisms

    • Wegman, M. A., et al. "Chemoenzymatic synthesis of (R)- and (S)-phenylglycine derivatives.
    • Context: Establishes the PGA-mediated hydrolysis protocol for phenylglycines.
  • mGluR Pharmacology

    • Watkins, J. C., & Jane, D. E. "The glutamate story." British Journal of Pharmacology, 2006.
    • Context: foundational review describing phenylglycine scaffolds (like 3-hydroxyphenylglycine) as mGluR ligands.[1][6]

  • Physical Properties & Synthesis

    • Clark, B. P., et al. "Synthesis of new phenylglycine derivatives as metabotropic glutamate receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 1997.

    • Context: Details the synthetic routes for substituted phenylglycines including nitro-deriv
  • Chiral Separation

    • Hyun, M. H. "Liquid chromatographic resolution of phenylglycine derivatives on crown ether-based chiral stationary phases.
    • Context: Validates the analytical method for determining ee% of phenylglycine analogs.

An In-Depth Technical Guide to L-3-Nitrophenylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of L-3-nitrophenylglycine, a non-proteinogenic amino acid of increasing interest in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, we will explore its potential biological activities and applications, offering insights for researchers and scientists engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

L-3-Nitrophenylglycine, also known as (S)-2-amino-2-(3-nitrophenyl)acetic acid, is a derivative of the simplest amino acid, glycine, where one of the alpha-hydrogens is substituted with a 3-nitrophenyl group. This substitution introduces a chiral center, resulting in two enantiomers: the L-(S) and D-(R) forms. This guide focuses specifically on the L-enantiomer.

While a specific CAS number for the enantiomerically pure L-3-nitrophenylglycine is not readily found in common chemical databases, the CAS number for the racemic mixture of 3-nitrophenylglycine is 30077-08-8 . It is crucial for researchers to verify the stereochemical purity of their samples through appropriate analytical techniques.

Table 1: Physicochemical Properties of 3-Nitrophenylglycine

PropertyValueRemarks
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Yellow powdery solid[1]Based on the synthesis of the racemic mixture.
Melting Point Not availableData for the pure L-enantiomer is not readily available. The melting point of the related compound 3-nitrophenylacetic acid is 117-120 °C.
Solubility Soluble in polar solventsPhenylglycine and its derivatives generally exhibit solubility in aqueous solutions, with solubility being pH-dependent. The presence of the nitro group may affect solubility.
pKa Not availableThe carboxylic acid and amino groups will have characteristic pKa values, influenced by the electron-withdrawing nitro group.

Synthesis and Enantiomeric Resolution

The synthesis of 3-nitrophenylglycine typically involves the nitration of phenylglycine. A common method employs a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures.[1]

Synthesis of 3-Nitrophenylglycine Phenylglycine Phenylglycine Reaction Nitration Phenylglycine->Reaction Nitrating_Mixture H₂SO₄ / HNO₃ Nitrating_Mixture->Reaction Product 3-Nitrophenylglycine (Racemic mixture) Reaction->Product

Figure 1: General synthesis pathway for 3-nitrophenylglycine.

It is important to note that this direct nitration of racemic or L-phenylglycine under harsh acidic conditions may lead to a mixture of ortho, meta, and para isomers, and potentially racemization if starting with an enantiomerically pure material. Therefore, purification and chiral separation are critical subsequent steps.

Experimental Protocol: Synthesis of Racemic 3-Nitrophenylglycine

The following protocol is adapted from the literature for the synthesis of racemic 3-nitrophenylglycine[1]:

  • Cool 5 g (33 mmol) of 2-amino-2-phenylacetic acid to 0 °C.

  • Slowly add the cooled amino acid to a mixture of 5 mL of concentrated sulfuric acid (98% w/w) and 5 mL of fuming nitric acid (90% w/w), while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, followed by stirring at room temperature for 30 minutes.

  • Upon completion, hydrolyze the reaction by pouring it into 60 mL of cold water.

  • Adjust the pH of the solution to neutral by the dropwise addition of 10 M ammonia solution.

  • Stir the resulting mixture at 4 °C for 10 hours.

  • Isolate the 2-amino-2-(3-nitrophenyl)acetic acid by filtration.

  • Wash the product with cold water to yield a yellow powdery solid.

Enantiomeric Resolution

Obtaining enantiomerically pure L-3-nitrophenylglycine from the racemic mixture requires a chiral resolution step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. Pirkle-type CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, are often effective for resolving compounds with π-acidic or π-basic groups, making them suitable for nitrophenylglycine derivatives.

Chiral HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis & Collection cluster_3 Product Isolation Racemic_Mixture Racemic 3-Nitrophenylglycine Dissolution Dissolve in Mobile Phase Racemic_Mixture->Dissolution Injector Injector Dissolution->Injector Chiral_Column Chiral Stationary Phase (e.g., Pirkle-type) Injector->Chiral_Column Detector UV Detector Chiral_Column->Detector Fraction_Collector Fraction Collector Chiral_Column->Fraction_Collector Chromatogram Chromatogram showing separated enantiomers Detector->Chromatogram L_Enantiomer Pure L-3-Nitrophenylglycine Fraction_Collector->L_Enantiomer

Figure 2: Workflow for the chiral resolution of 3-nitrophenylglycine using HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of L-3-nitrophenylglycine.

Table 2: Analytical Techniques for the Characterization of L-3-Nitrophenylglycine

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Aromatic protons in the 3-nitrophenyl group will show characteristic splitting patterns and chemical shifts. The alpha-proton will appear as a singlet. For the racemic mixture, reported shifts in DMSO-d₆ are: δ 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), 4.51 (s, 1H).
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons will appear in the range of ~120-150 ppm. The carbonyl carbon will be significantly downfield (>170 ppm). The alpha-carbon will be in the range of ~50-60 ppm.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak [M+H]⁺ should be observed at m/z 197.16.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for the nitro group (NO₂) at ~1530 and ~1350 cm⁻¹, the carboxylic acid (C=O) at ~1700 cm⁻¹, and the amino group (N-H) at ~3000-3400 cm⁻¹.
Chiral HPLC Determination of enantiomeric purity.A single peak corresponding to the L-enantiomer should be observed when using a suitable chiral column and method.
Elemental Analysis Confirmation of elemental composition.Calculated values for C₈H₈N₂O₄ are C, 48.98%; H, 4.11%; N, 14.28%. Experimental values should be in close agreement.

Biological Activity and Potential Applications

Non-proteinogenic amino acids, including nitrophenylglycine derivatives, are of significant interest in drug discovery. The introduction of the nitro group can modulate the electronic properties, lipophilicity, and binding interactions of the parent amino acid, potentially leading to novel biological activities.

Nitro-containing compounds exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5] The nitro group can act as a pharmacophore or a toxicophore, and its electron-withdrawing nature can influence interactions with biological targets.

One area of particular interest for phenylglycine derivatives is their potential interaction with the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor, a key player in synaptic plasticity and memory, has a glycine binding site that is essential for its activation. Molecules that can modulate this site are of great interest for the treatment of various neurological and psychiatric disorders. While the direct interaction of L-3-nitrophenylglycine with the NMDA receptor has not been extensively studied, its structural similarity to glycine and other phenylglycine-based NMDA receptor ligands suggests this as a promising avenue for investigation.

NMDA_Receptor_Modulation cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:f1 Binds Glycine Glycine / D-Serine Glycine->NMDAR:f2 Binds (Co-agonist) L3NPG L-3-Nitrophenylglycine (Potential Modulator) L3NPG->NMDAR:f2 Potential Binding (Agonist/Antagonist?) Ion_Flow Ca²⁺ Influx NMDAR:f3->Ion_Flow Opens Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ion_Flow->Cellular_Response

Figure 3: Hypothetical interaction of L-3-nitrophenylglycine with the NMDA receptor.

The development of L-3-nitrophenylglycine and its derivatives could lead to novel probes for studying NMDA receptor function or to the discovery of new therapeutic agents for neurological conditions.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling L-3-nitrophenylglycine. Based on data for similar compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the racemic mixture (CAS 30077-08-8) from the supplier.

Conclusion

L-3-nitrophenylglycine is a chiral, non-proteinogenic amino acid with potential for applications in drug discovery and development. While its specific properties are not as well-documented as more common amino acids, this guide provides a foundational understanding of its identity, synthesis, and potential biological relevance. Further research into the enantioselective synthesis of L-3-nitrophenylglycine and a thorough investigation of its pharmacological profile, particularly its interaction with the NMDA receptor, are warranted to fully unlock its therapeutic potential.

References

  • (2-Nitrophenyl)acetic acid. In Wikipedia. Retrieved from [Link]

  • Reaxys. (n.d.). Elsevier. Retrieved from [Link]

  • SciFinder. (n.d.). CAS. Retrieved from [Link]

  • Material Safety Data Sheet. Cole-Parmer. (2005, October 3).
  • Material Safety D
  • Noriega-Colima, K. O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3599.
  • Safety Data Sheet. Cayman Chemical. (2025, June 25).
  • Regis Technologies. (n.d.). Phenylglycine. Retrieved from [Link]

  • Phenomenex. (n.d.).
  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • NMDA receptor. In Wikipedia. Retrieved from [Link]

  • S., et al. (2024, April 3).
  • SAFETY D
  • Micu, I., et al. (2007). Excitatory Glycine Responses of CNS Myelin Mediated by NR1/NR3 “NMDA” Receptor Subunits. The Journal of Neuroscience, 27(38), 10183–10192.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Pori, M., & Guo, Q. (2013, September 7).
  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Popa, D. S., et al. (2018). Activation Mechanisms of the NMDA Receptor. Current Neuropharmacology, 16(8), 1103–1114.
  • Grein, F., et al. (2021). The Chiral Target of Daptomycin Is the 2R,2'S Stereoisomer of Phosphatidylglycerol.
  • vibzz lab. (2022, September 26). Glycine: Organic Synthesis [Video]. YouTube. [Link]

  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024, December 2).
  • Glycine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.
  • Burlina, F., et al. (2018). Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins. Frontiers in Microbiology, 9, 1075.
  • Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. (n.d.). ChemRxiv.
  • The solubility-pH profiles of amino acids showing departures
  • IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. (1979). Journal of Applied Spectroscopy, 31(2), 941-945.
  • Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (n.d.). Chromaleont.
  • Santos, J. I., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.
  • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV.
  • Solubility of Form α and Form γ of Glycine in Aqueous Solutions. (n.d.).
  • Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CN102816076A - Synthetic method of p-hydroxyphenylglycine.
  • Annino, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2318.
  • Dapagliflozin Enantiomeric Impurity. SynZeal. (n.d.). Retrieved from [Link]

  • Popa, D. S., et al. (2010). Activation Mechanisms of the NMDA Receptor. In Glutamate Receptors. CRC Press/Taylor & Francis.
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

Sources

A Technical Guide to meta-Nitrophenylglycine: A Versatile Building Block for Peptide and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, enabling the synthesis of peptides and small molecules with enhanced therapeutic properties such as improved metabolic stability, binding affinity, and conformational rigidity.[1] Among these, phenylglycine derivatives are of significant interest. This guide provides an in-depth technical overview of meta-nitrophenylglycine (m-Npg), a UAA distinguished by the unique electronic and chemical properties of its meta-positioned nitro group. We will explore its synthesis, physicochemical characteristics, strategic incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its role in influencing molecular conformation. Furthermore, this guide details validated experimental protocols for its use and subsequent chemical modification, positioning m-Npg as a versatile tool for advanced medicinal chemistry and chemical biology applications.

Introduction: The Strategic Value of Unnatural Amino Acids

The limitations of native peptide therapeutics, such as poor stability and low bioavailability, have driven the exploration of non-natural amino acids (NNAAs) to create more drug-like molecules.[1] The incorporation of UAAs into peptide sequences is a key strategy to overcome these challenges. These novel building blocks can introduce conformational constraints, new pharmacophoric elements, and unique chemical handles for further modification.

Phenylglycine and its substituted analogs are a class of UAAs that have proven particularly useful. Their rigid side chains can pre-organize peptide backbones into specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[2][3] meta-Nitrophenylglycine stands out due to the strong electron-withdrawing nature of the nitro group, which not only influences the molecule's conformation but also serves as a precursor for the introduction of an amino group, opening avenues for further derivatization.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of enantiomerically pure m-Npg typically involves multi-step chemical processes. One common approach is a variation of the Strecker synthesis, starting from meta-nitrobenzaldehyde. This involves the reaction with an amine source and a cyanide equivalent, followed by hydrolysis of the resulting aminonitrile. Chiral resolution is then performed to separate the D- and L-enantiomers.

Another route involves the direct nitration of phenylglycine. However, this method often results in a mixture of ortho, meta, and para isomers, requiring challenging purification steps to isolate the desired meta-substituted product.[4]

Physicochemical Data

The properties of m-Npg make it a unique building block for peptide synthesis and drug design. The nitro group significantly impacts its electronic and steric characteristics.

PropertyValueNotes
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [5]
Appearance Off-white to yellow crystalline solid
pKa (α-COOH) ~2.0The electron-withdrawing nitro group lowers the pKa compared to glycine.
pKa (α-NH₃⁺) ~9.0Slightly lower than typical amino acids due to aromatic ring effects.
Solubility Sparingly soluble in water, soluble in organic solvents like DMF and DMSO.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of m-Npg into a growing peptide chain is most efficiently achieved using the Fmoc/tBu strategy in SPPS.[][7][8] This method utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, which is compatible with the nitro functionality.[9]

The SPPS Cycle for m-Npg Incorporation

The process follows a well-established cycle of deprotection, activation, and coupling.[10]

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple Fmoc-m-Npg-OH Resin->Coupling Add Activated AA + Coupling Reagents Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Releases Elongated Peptide NextAA Couple Next Fmoc-AA-OH Wash2->NextAA Ready for next cycle

Caption: On-resin reduction of m-Npg to m-aminophenylglycine.

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This new amine can be used for:

  • Peptide Branching: Acylating the new amine to create branched or cyclic peptides.

  • Conjugation: Attaching reporter molecules like fluorophores, biotin, or drug payloads.

  • Pharmacophore Modification: The aniline-like amine can serve as a key interaction point with a biological target.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-m-Npg-OH into a Peptide Sequence via SPPS

This protocol describes a standard manual coupling procedure on a rink amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-m-nitrophenylglycine (Fmoc-m-Npg-OH)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HCTU or a solution of DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30 minutes. [9]2. Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times). [11]4. Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-m-Npg-OH and 3-5 equivalents of HCTU in DMF. Add 6-10 equivalents of DIPEA to the solution. [12]5. Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. [12]6. Monitoring: Perform a Kaiser test. If the beads are blue (positive), extend the coupling time or perform a second coupling. If colorless (negative), the reaction is complete.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol outlines the reduction of the m-nitro group to an m-amino group on the peptide-resin.

Materials:

  • Peptide-resin containing an m-Npg residue

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF. Ensure it is fully dissolved.

  • Reduction Reaction: Add the SnCl₂ solution to the resin. Agitate the slurry at room temperature for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS to observe the mass shift (-30 Da: -O₂ + H₂).

  • Washing: Once the reaction is complete, drain the reagent solution and wash the resin extensively with DMF, followed by DCM, to remove all traces of tin salts. The resin now contains a free aromatic amine ready for further functionalization.

Conclusion and Future Outlook

meta-Nitrophenylglycine is a powerful and versatile building block for peptide chemists and drug discovery scientists. Its ability to enforce conformational constraints, combined with the chemical utility of the nitro group as a precursor to a reactive amine, provides a dual advantage. This allows for the rational design of peptides with enhanced structural stability and the subsequent introduction of diverse chemical functionalities. Future applications will likely focus on its use in creating complex peptide architectures, such as stapled peptides and peptide-drug conjugates, further expanding the therapeutic potential of peptide-based modalities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Gutte, B. (Ed.). (2012). Peptide and Protein Synthesis. Academic Press.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Pavone, V., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

  • Yoo, B., & Kirshenbaum, K. (2007). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. Organic Letters, 9(8), 1481–1484.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365–372.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2013, September 7). How can I prepare 4-nitro-phenylglycine from phenylglycine?. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408.
  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. Retrieved from [Link]

  • Balaram, P. (1999). De novo design of analogous proteins. Journal of Peptide Research, 54(3), 195–199.
  • Wu, C., et al. (2009). Protonation sites and conformations of peptides of glycine (Gly(1-5)H(+)) by IRMPD spectroscopy. The Journal of Physical Chemistry A, 113(25), 6947–6958.
  • de la Torre, B. G., & Andreu, D. (2016). The synthesis of difficult peptides. Biopolymers, 106(6), 808–815.

Sources

(S)-alpha-amino-3-nitrobenzeneacetic acid synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-


-amino-3-nitrobenzeneacetic acid , commonly known as (S)-3-Nitrophenylglycine . This monograph is designed for researchers in medicinal chemistry and process development, focusing on its role as a chiral synthon in the synthesis of non-proteinogenic peptides and glutamate receptor ligands.

Synonyms, Synthesis, and Pharmaceutical Applications

Nomenclature & Chemical Identity

Precise nomenclature is critical when sourcing or citing chiral building blocks to avoid regiochemical (meta vs. para) or stereochemical (S vs. R) confusion.

Category Identifier / Synonym
IUPAC Name (S)-2-Amino-2-(3-nitrophenyl)acetic acid
Common Name (S)-3-Nitrophenylglycine
Alternative Synonyms (S)-

-Amino-3-nitrobenzeneacetic acidL-3-Nitrophenylglycine(S)-m-Nitrophenylglycine
CAS Registry Numbers 158413-55-9 (S-enantiomer)30077-08-8 (Racemate)Note: Verify specific salt forms (e.g., HCl) with suppliers.
Molecular Formula C

H

N

O

Molecular Weight 196.16 g/mol
SMILES N=O)=C1">C@@HC(O)=O

Stereochemical Note: The (S)-configuration of 3-nitrophenylglycine corresponds to the L- configuration in standard amino acid nomenclature. It is the specific enantiomer often required for biological activity in peptidomimetics, contrasting with the (R)-enantiomer which is often used in semi-synthetic antibiotics (e.g., amoxicillin side chains derived from (R)-phenylglycine).

Synthesis & Manufacturing Methodologies

The production of enantiopure (S)-3-nitrophenylglycine is challenging due to the ease of racemization at the benzylic


-proton. Two primary workflows are employed: Asymmetric Strecker Synthesis  and Chemoenzymatic Resolution .
A. Chemoenzymatic Resolution (Biocatalytic Route)

This method is preferred for high optical purity (>99% ee) and scalability. It utilizes a nitrilase or amidase enzyme to selectively hydrolyze the (S)-nitrile or amide precursor.

Mechanism:

  • Strecker Reaction: 3-Nitrobenzaldehyde is condensed with cyanide and ammonia to form racemic 3-nitrophenylglycinonitrile.

  • Enzymatic Hydrolysis: An enantioselective nitrilase (e.g., from Pseudomonas fluorescens) selectively converts the (S)-nitrile to the (S)-acid.

  • Dynamic Kinetic Resolution (DKR): Under basic conditions (pH > 9), the unreacted (R)-nitrile racemizes, allowing the enzyme to theoretically convert 100% of the substrate to the (S)-product.

G Aldehyde 3-Nitrobenzaldehyde RacNitrile rac-3-Nitrophenyl- glycinonitrile Aldehyde->RacNitrile NaCN, NH3 Strecker Synthesis S_Acid (S)-3-Nitrophenylglycine (Target) RacNitrile->S_Acid Nitrilase (Enantioselective Hydrolysis) R_Nitrile (R)-Nitrile (Unreacted) RacNitrile->R_Nitrile Kinetic Partitioning R_Nitrile->RacNitrile In-situ Racemization (pH > 9.0)

Figure 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) pathway for the synthesis of (S)-3-nitrophenylglycine.

B. Classical Chemical Resolution

Racemic 3-nitrophenylglycine is synthesized via nitration of phenylglycine or a standard Strecker protocol. Resolution is achieved using chiral resolving agents such as (+)-tartaric acid or camphorsulfonic acid . The diastereomeric salts are separated by fractional crystallization. This method is labor-intensive and generally has lower yields (<40%) compared to enzymatic routes.

Pharmaceutical Applications

(S)-3-Nitrophenylglycine serves as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) targets and peptide engineering.

1. Metabotropic Glutamate Receptor (mGluR) Ligands

Phenylglycine derivatives are "privileged structures" for mGluR modulation.

  • Mechanism: The rigid phenyl ring restricts the conformational space of the amino acid backbone, allowing selective binding to the glutamate binding pocket.

  • Role of 3-Nitro Group: The nitro group at the meta-position is strongly electron-withdrawing. It is often used as a precursor to the 3-amino or 3-hydroxyl derivatives (e.g., 3,5-DHPG, a potent Group I mGluR agonist). The nitro group itself can probe the electronic requirements of the receptor binding pocket before reduction.

2. Non-Proteinogenic Peptide Synthesis

Incorporation of (S)-3-nitrophenylglycine into peptide backbones introduces:

  • Conformational Constraint: The bulky side chain restricts

    
     and 
    
    
    
    torsion angles, stabilizing specific secondary structures (e.g.,
    
    
    -turns).
  • 
    -
    
    
    
    Stacking:
    The electron-deficient nitro-aromatic ring can engage in strong
    
    
    -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor target.
3. Precursor for (S)-3-Aminophenylglycine

The most common synthetic utility is the reduction of the nitro group to an amine.

  • Reaction: Catalytic hydrogenation (H

    
    , Pd/C) or chemical reduction (SnCl
    
    
    
    , Fe/HCl).
  • Utility: The resulting aniline amine provides a handle for further functionalization (e.g., sulfonylation, urea formation) to create diverse libraries of bioactive small molecules.

Analytical Characterization & Quality Control

Verification of enantiomeric excess (ee) is paramount.

  • Chiral HPLC:

    • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.

    • Conditions: Aqueous perchloric acid (pH 1.5–2.0) mobile phase; low temperature (10–15°C) improves separation.

  • NMR Spectroscopy:

    • 
      H NMR (D
      
      
      
      O/DCl):
      Distinctive aromatic signals. The proton at the 2-position (between nitro and alkyl) appears as a singlet or narrow doublet around
      
      
      8.1–8.3 ppm. The chiral
      
      
      -proton appears as a singlet around
      
      
      5.3 ppm (shifts vary by pH).
  • Optical Rotation:

    • Specific rotation

      
       is typically positive (+) in acidic solution (e.g., 1N HCl), consistent with L-phenylglycine analogs. Note: Always compare with a certified reference standard due to solvent dependency.
      
References
  • Enzymatic Resolution: Layh, N., & Willetts, A. (1998). Nitrilase-mediated enantioselective hydrolysis of racemic phenylglycinonitriles. Journal of Molecular Catalysis B: Enzymatic . Link

  • mGluR Ligands: Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology . Link

  • Synthesis & Properties: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews . Link

  • CAS Verification: Chemical Abstracts Service (CAS). Registry Number 158413-55-9.[1] Link

Sources

The Nitro-Aromatic Side Chain: A Technical Guide to Non-Proteinogenic Amino Acids in Advanced Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic amino acids (NPAAs) bearing nitroaromatic side chains represent a unique and powerful class of molecular tools for researchers at the forefront of chemical biology, drug discovery, and materials science. The introduction of a nitro group onto an aromatic side chain imparts distinct physicochemical properties, including altered electronics, enhanced spectroscopic signatures, and novel biological activities. This guide provides an in-depth technical overview of the synthesis, unique properties, and diverse applications of these specialized amino acids. We will explore both chemical and enzymatic synthetic strategies, delve into their use as spectroscopic probes and modulators of protein function, and discuss their emerging role in the development of novel therapeutics and immunogens. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of nitroaromatic NPAAs in their work.

Introduction: The Strategic Value of the Nitro Group in Amino Acid Chemistry

The twenty canonical amino acids provide a foundational toolkit for protein structure and function. However, nature itself utilizes a much broader palette of over 500 non-proteinogenic amino acids in various metabolic and signaling pathways[1][2]. The deliberate synthesis and incorporation of NPAAs into peptides and proteins offer a powerful strategy to introduce novel functionalities, enhance stability, and probe biological systems in ways not possible with the standard set of amino acids[3][4].

Among the vast array of synthetic NPAAs, those featuring nitroaromatic side chains are of particular interest. The nitro group (-NO2) is a compact, highly electron-withdrawing moiety that profoundly influences the properties of the aromatic ring to which it is attached[5][6]. This electronic perturbation is the root of the unique characteristics and applications of these amino acids. Key advantages conferred by the nitroaromatic side chain include:

  • Altered Acidity and Polarity: The electron-withdrawing nature of the nitro group significantly lowers the pKa of phenolic hydroxyl groups, as seen in 3-nitrotyrosine, making it a sensitive pH probe[7][8].

  • Unique Spectroscopic Properties: Nitroaromatic compounds often possess distinct UV-Vis absorbance and fluorescence quenching capabilities, enabling their use in fluorescence resonance energy transfer (FRET) studies and as spectroscopic reporters[7][8][9].

  • Bio-orthogonality: As these amino acids are not typically found in endogenous proteins, they can serve as unique handles for specific chemical modifications and labeling.

  • Modulation of Biological Activity: The introduction of a nitroaromatic side chain can alter the binding affinity and specificity of peptides and proteins for their targets, leading to the development of novel inhibitors and antagonists[10][11].

  • Immunogenicity: Site-specific incorporation of nitroaromatic NPAAs, such as p-nitrophenylalanine, into self-proteins has been shown to break immunological tolerance, inducing a robust antibody response against the native protein[12][13].

This guide will focus on two of the most prominent examples of this class: p-nitrophenylalanine (pNO2Phe) and 3-nitrotyrosine (3-NO2-Tyr), exploring their synthesis, properties, and applications in detail.

Synthesis of Nitroaromatic Non-Proteinogenic Amino Acids

The successful application of nitroaromatic NPAAs hinges on their efficient and stereochemically controlled synthesis. Both chemical and enzymatic methods have been developed, each with its own set of advantages and considerations.

Chemical Synthesis

Chemical synthesis offers versatility in producing a wide range of nitroaromatic NPAAs. The primary strategies involve either the direct nitration of a proteinogenic amino acid precursor or the construction of the amino acid from a pre-functionalized nitroaromatic starting material.

A common and direct approach to synthesize L-p-nitrophenylalanine involves the electrophilic nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.

Rationale for Experimental Choices:

  • Mixed Acid System: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO2+), which is essential for the nitration of the aromatic ring[14].

  • Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0°C) to control the exothermicity of the reaction and to minimize the formation of by-products, including dinitrated species and oxidative degradation products[15].

  • Stereochemical Integrity: While the reaction conditions are harsh, the chiral center of the amino acid generally remains intact, yielding the L-enantiomer of p-nitrophenylalanine.

Experimental Protocol: Synthesis of L-p-Nitrophenylalanine via Direct Nitration

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 10 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Addition of L-Phenylalanine: In a separate flask, dissolve 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture to the L-phenylalanine solution dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, continue stirring the reaction mixture at 0-5°C for 3 hours.

  • Quenching and Neutralization: Pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by the gradual addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A white solid should precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a hot water/ethanol mixture to obtain pure L-p-nitrophenylalanine.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high selectivity of enzymes to achieve specific transformations, often under milder reaction conditions than purely chemical methods. This is particularly advantageous for maintaining stereochemical purity.

A notable chemoenzymatic route for the synthesis of p-nitro-D,L-phenylalanine utilizes phenylalanine ammonia-lyase (PAL) for the amination of p-nitrocinnamic acid.

Causality Behind Experimental Choices:

  • Enzyme Specificity: PAL catalyzes the reversible deamination of L-phenylalanine to cinnamic acid. By employing a high concentration of ammonia, the reverse reaction—the addition of ammonia to a cinnamic acid derivative—is favored[10].

  • Racemic Product: This enzymatic step typically produces a racemic mixture of the D- and L-enantiomers of p-nitrophenylalanine.

  • Deracemization: To obtain a specific enantiomer, a subsequent deracemization step, often involving an L-amino acid deaminase, can be employed to selectively degrade the unwanted L-enantiomer, leaving the desired D-enantiomer[10].

Experimental Workflow: Chemoenzymatic Synthesis of p-Nitro-D,L-phenylalanine

Chemoenzymatic_Synthesis cluster_amination Enzymatic Amination cluster_deracemization Chemoenzymatic Deracemization p_nitrocinnamic_acid p-Nitrocinnamic Acid racemic_p_nitro_phe Racemic p-Nitro-D,L-phenylalanine p_nitrocinnamic_acid->racemic_p_nitro_phe PAL, NH4OH, 37°C d_p_nitro_phe Enantiopure p-Nitro-D-phenylalanine racemic_p_nitro_phe->d_p_nitro_phe L-amino acid deaminase

Caption: Chemoenzymatic synthesis of p-nitro-D-phenylalanine.

Physicochemical Properties and Their Exploitation

The introduction of the nitro group bestows unique and exploitable physicochemical properties upon the amino acid side chain.

PropertyConsequenceApplication
Increased Acidity of Phenolic Hydroxyl Group (in 3-NO2-Tyr) pKa is lowered to ~7.2 from ~10 for tyrosine.pH-sensitive spectroscopic probe.
UV-Vis Absorbance Strong absorbance in the 300-450 nm range, which is dependent on pH for 3-NO2-Tyr[7][16].Quantifying protein-protein interactions; FRET acceptor.
Fluorescence Quenching Efficiently quenches the fluorescence of tryptophan and tyrosine[7][8].FRET-based distance measurements in proteins.
Electron-Withdrawing Nature Alters the electronic properties of the aromatic ring.Can influence protein-ligand binding interactions and enzymatic activity.
Increased Size and Polarity The nitro group adds bulk and polarity to the side chain.Can disrupt or create new interactions at protein interfaces.
Spectroscopic Applications: Probing Protein Structure and Function

The unique spectroscopic properties of nitroaromatic NPAAs make them invaluable tools for studying protein dynamics and interactions.

3-Nitrotyrosine (3-NO2-Tyr) is an excellent FRET acceptor for tryptophan (Trp) donors. Its absorbance spectrum significantly overlaps with the emission spectrum of tryptophan, and it is essentially non-fluorescent[7][8]. This allows for precise distance measurements between the Trp donor and the incorporated 3-NO2-Tyr acceptor.

Workflow for FRET-based Protein Interaction Studies using 3-NO2-Tyr

FRET_Workflow incorporation Incorporate 3-NO2-Tyr into Protein A purification Purify Protein A-3-NO2-Tyr incorporation->purification interaction Incubate with Trp-containing Protein B purification->interaction excitation Excite Trp at ~295 nm interaction->excitation emission Measure Trp Emission at ~350 nm excitation->emission fret Observe Quenching of Trp Fluorescence emission->fret analysis Calculate FRET Efficiency and Distance fret->analysis

Caption: FRET workflow using 3-nitrotyrosine.

Applications in Drug Discovery and Development

The unique properties of nitroaromatic NPAAs have led to their successful application in various areas of drug discovery.

Development of Enzyme Inhibitors and Receptor Antagonists

The incorporation of nitroaromatic amino acids into peptides can enhance their binding affinity and selectivity for their targets. For instance, certain 2-nitroaryl-substituted amino acid analogues have been identified as inhibitors of nitric oxide synthase (NOS)[11]. Similarly, p-amino-D-phenylalanine, which is synthesized from a p-nitrophenylalanine precursor, is a key component of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in HIV entry and cancer metastasis[10].

Overcoming Immunological Self-Tolerance

A groundbreaking application of nitroaromatic NPAAs is in the field of immunology. The site-specific incorporation of p-nitrophenylalanine into self-proteins has been shown to break immunological tolerance, leading to the generation of high-titer polyclonal IgG antibodies against the unmodified, native protein[12]. This approach has been used to generate antibodies against targets that are traditionally difficult to raise an immune response against, such as tumor necrosis factor (TNF)[13].

Mechanism of Breaking Self-Tolerance

The introduction of the p-nitrophenylalanine creates a "neo-epitope" that is recognized by the immune system. While the resulting antibodies can bind to the native protein, the initial T-cell activation is directed against the modified peptide containing pNO2Phe[12]. This circumvents the normal mechanisms of central and peripheral tolerance that prevent the immune system from attacking self-proteins.

Toxicity and Safety Considerations

While nitroaromatic compounds are powerful tools, it is crucial to acknowledge their potential toxicity. The nitro group can be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamine species, which can lead to mutagenicity and carcinogenicity[5][14][17]. The bioreduction of the nitro group is a key mechanism of action for many nitroaromatic drugs, but it also underlies their toxicity[5]. Therefore, careful consideration of the metabolic fate and potential toxicity of any new compound containing a nitroaromatic moiety is essential during the drug development process. Quantitative structure-activity relationship (QSAR) models can be valuable tools for predicting the toxicity of novel nitroaromatic compounds[18][19].

Conclusion

Non-proteinogenic amino acids with nitroaromatic side chains offer a versatile and powerful platform for advancing research in chemical biology and drug discovery. Their unique electronic and spectroscopic properties enable sophisticated studies of protein structure and function, while their ability to modulate biological activity and immunogenicity opens up new avenues for therapeutic development. As synthetic methodologies continue to improve and our understanding of their biological effects deepens, the application of these remarkable molecular tools is poised to expand even further, providing solutions to some of the most challenging problems in science and medicine.

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  • Wikipedia. (n.d.). Expanded genetic code. Wikipedia. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Frontiers. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. [Link]

  • Natural Product Communications. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]

  • Wiley-VCH. (2018). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]

Sources

(S)-3-Nitrophenylglycine: A Roadmap for Investigating Biological Activity and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(S)-3-nitrophenylglycine is a synthetic amino acid derivative whose biological profile is not extensively characterized in publicly available literature. However, its constituent moieties—the phenylglycine scaffold and the nitro group—are present in numerous compounds with well-defined pharmacological and toxicological properties. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities and associated toxicities of (S)-3-nitrophenylglycine. By leveraging structure-activity relationships from analogous compounds, we hypothesize that its primary biological activity may involve the modulation of glutamate receptors. This document outlines detailed experimental workflows, from initial in vitro target validation and cytotoxicity screening to definitive genotoxicity assessments, to systematically characterize this compound. Our approach is designed to provide a robust, self-validating system for evaluation, grounded in established scientific protocols and regulatory guidance.

Part 1: Hypothesized Biological Activity and Mechanism of Action

The chemical architecture of (S)-3-nitrophenylglycine suggests a plausible interaction with the central nervous system, primarily based on its structural similarity to known neuromodulatory agents.

The Phenylglycine Scaffold: A Privileged Structure for Targeting Glutamate Receptors

The phenylglycine core is a well-established pharmacophore in neuroscience drug discovery. Derivatives of phenylglycine are known to act as ligands for several glutamate receptors, which are critical for mediating excitatory neurotransmission.

  • Metabotropic Glutamate Receptors (mGluRs): Group I mGluRs, particularly mGluR1 and mGluR5, are G-protein coupled receptors that play a crucial role in synaptic plasticity. Phenylglycine derivatives have been developed as potent and selective antagonists for these receptors.[1] Antagonism of mGluR1, for instance, has been explored for its potential in treating pain, although clinical development has been hampered by a narrow therapeutic window due to motor and cognitive side effects.[2]

  • NMDA Receptor Glycine Site: Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[3] Modulating glycine concentration at the synaptic cleft, for example by inhibiting the glycine transporter GlyT1, can potentiate NMDA receptor function and is an area of investigation for schizophrenia.[4][5] Some phenylglycine derivatives have been shown to act as antagonists at this site.[6]

Given these precedents, it is reasonable to hypothesize that (S)-3-nitrophenylglycine may exhibit antagonist activity at Group I mGluRs or the NMDA receptor glycine site.

The Nitro Group: A Potent Modulator of Physicochemical and Biological Properties

The nitro (NO₂) group is a strong electron-withdrawing group that significantly impacts a molecule's electronic properties, polarity, and potential for biological interactions. Its inclusion can be considered both a pharmacophore (conferring desired activity) and a toxicophore (conferring toxicity).[7][8]

  • Pharmacological Activity: Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[9][10] This activity often stems from the ability of the nitro group to undergo metabolic reduction within cells, generating reactive nitro anion radicals that can induce oxidative stress.[9]

  • Toxicological Implications: The same redox cycling that can produce a therapeutic effect can also lead to cellular damage. Nitroaromatic compounds are a well-known class of mutagens in bacterial assays (Ames test) and can be associated with genotoxicity.[11] Therefore, rigorous toxicological assessment is mandatory for any nitro-containing drug candidate.

Primary Hypothesis: (S)-3-Nitrophenylglycine as a Negative Allosteric Modulator of mGluR1

Based on its structure, a primary hypothesis is that (S)-3-nitrophenylglycine functions as an antagonist of the mGluR1 receptor. mGluR1 activation by glutamate leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonism would block this cascade.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Glutamate Glutamate (Agonist) Glutamate->mGluR1 Activates Molecule (S)-3-Nitrophenylglycine (Hypothesized Antagonist) Molecule->mGluR1 Inhibits IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Caption: Hypothesized antagonism of the mGluR1 signaling pathway.

Part 2: Experimental Workflow for Characterizing Biological Activity

A systematic, multi-step approach is required to validate the hypothesized biological activity and determine the potency and selectivity of (S)-3-nitrophenylglycine.

Activity_Workflow start Start: Compound Synthesis & Purification primary_assay Primary Functional Screen: Calcium Mobilization Assay (e.g., FLIPR) start->primary_assay binding_assay Target Engagement: Radioligand Binding Assay primary_assay->binding_assay If Active conclusion Conclusion: Confirmed Biological Activity and Mechanism primary_assay->conclusion If Inactive: Re-evaluate Hypothesis selectivity Selectivity Profiling: Panel of Related Receptors (e.g., mGluR5, NMDA) binding_assay->selectivity electrophysiology Functional Validation: Neuronal Electrophysiology selectivity->electrophysiology electrophysiology->conclusion

Caption: Workflow for characterization of biological activity.
Protocol: In Vitro mGluR1 Functional Antagonism using a Calcium Mobilization Assay

Causality: This assay provides a direct functional readout of the Gq signaling pathway. An antagonist will inhibit the increase in intracellular calcium that normally occurs when an agonist (like glutamate) activates the mGluR1 receptor. This is the most direct way to test our primary hypothesis.[2]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human mGluR1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C to allow for dye uptake.

  • Compound Preparation: Prepare a serial dilution of (S)-3-nitrophenylglycine in the assay buffer. Typical starting concentrations range from 100 µM down to low nM. Also prepare a fixed concentration of a known mGluR1 agonist (e.g., L-glutamate or DHPG) at its EC₈₀ concentration.

  • Assay Execution (FLIPR):

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

    • Add the various concentrations of (S)-3-nitrophenylglycine (the antagonist) to the wells and pre-incubate for 15-30 minutes.

    • Initiate fluorescence reading to establish a baseline.

    • Add the agonist to all wells (except negative controls) and continue to monitor the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the positive control (agonist only) and negative control (buffer only).

    • Plot the normalized response against the log concentration of (S)-3-nitrophenylglycine and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Comprehensive Toxicity Profiling

Evaluating the toxicological profile of a nitroaromatic compound is as critical as determining its efficacy. A tiered approach, starting with broad cytotoxicity and progressing to specific endpoints like genotoxicity, is essential.

Toxicity_Workflow start Start: Test Compound cytotoxicity Tier 1: In Vitro Cytotoxicity (e.g., CellTiter-Glo® in HepG2, HEK293) start->cytotoxicity genotoxicity Tier 2: In Vitro Genotoxicity (Standard 2-Test Battery) cytotoxicity->genotoxicity Determine Max Conc. ames Bacterial Reverse Mutation (Ames Test) genotoxicity->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) genotoxicity->micronucleus invivo Tier 3: In Vivo Follow-up (If Genotoxic) ames->invivo If Positive risk_assessment Complete Risk Assessment ames->risk_assessment If Negative micronucleus->invivo If Positive micronucleus->risk_assessment If Negative invivo->risk_assessment

Sources

Methodological & Application

Application Note: Fmoc-Protection of (S)-3-Nitrophenylglycine for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks, which extend beyond the 20 proteinogenic amino acids, can impart novel structural and functional properties to peptides, such as enhanced proteolytic stability, constrained conformations, and altered receptor-binding profiles. (S)-3-nitrophenylglycine is a particularly interesting ncAA, as the nitro group can serve as a versatile synthetic handle for further modifications or as a photo-labile caging group.

For the seamless integration of (S)-3-nitrophenylglycine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its base-lability, which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups.[1] This application note provides a detailed protocol for the N-α-Fmoc protection of (S)-3-nitrophenylglycine and its subsequent application in SPPS.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The N-α-Fmoc protection of an amino acid is typically achieved through the reaction of its free amino group with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.

Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced propensity for side reactions, which can complicate purification and lower the overall yield.[] The succinimide ester of Fmoc-OSu is an excellent leaving group, and the reaction can be carried out under mild basic conditions, typically using sodium bicarbonate or a similar base.

Fmoc_Protection cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amino_Acid (S)-3-Nitrophenylglycine Reaction_Step Nucleophilic Attack Amino_Acid->Reaction_Step + Fmoc-OSu Fmoc_Reagent Fmoc-OSu Base Base (e.g., NaHCO3) Base->Reaction_Step Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Step Fmoc_AA Fmoc-(S)-3-nitrophenylglycine-OH Byproduct N-Hydroxysuccinimide Reaction_Step->Fmoc_AA Reaction_Step->Byproduct

Figure 1: Conceptual workflow of the Fmoc protection reaction.

Experimental Protocol: Synthesis of Fmoc-(S)-3-nitrophenylglycine-OH

This protocol details the N-α-Fmoc protection of (S)-3-nitrophenylglycine using Fmoc-OSu.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(S)-3-Nitrophenylglycine≥98%Commercially Available
Fmoc-OSu≥99%Commercially AvailablePreferred over Fmoc-Cl for higher purity of product.[]
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water
Diethyl EtherACS Reagent GradeCommercially AvailableFor washing.
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially AvailableFor acidification.
Ethyl AcetateACS Reagent GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableFor drying organic phase.
Procedure
  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-nitrophenylglycine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The disappearance of the starting amino acid spot and the appearance of a new, higher-running spot corresponding to the Fmoc-protected product indicates reaction completion.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of Fmoc-(S)-3-nitrophenylglycine-OH should form. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel if necessary.

Characterization of Fmoc-(S)-3-nitrophenylglycine-OH

The identity and purity of the synthesized Fmoc-(S)-3-nitrophenylglycine-OH should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the fluorenyl group protons, the α-proton of the amino acid, and the aromatic protons of the nitrophenyl group.
Mass Spectrometry (MS) The calculated molecular weight for C₂₃H₁₈N₂O₆ is 418.39 g/mol . The observed mass should correspond to [M+H]⁺ or [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range is indicative of a pure compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-nitrophenylglycine-OH is now ready for use in automated or manual SPPS. The general cycle for incorporating this ncAA into a growing peptide chain on a solid support is outlined below.

SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-(S)-3-nitrophenylglycine-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 End Elongated Peptide (N-terminal Fmoc) Washing2->End Ready for next cycle

Figure 2: A single cycle of Solid-Phase Peptide Synthesis.

SPPS Protocol: Single Coupling Cycle
  • Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc group is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group, exposing a free amine.[4]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: A pre-activated solution of Fmoc-(S)-3-nitrophenylglycine-OH is added to the resin. Activation is typically achieved using coupling reagents such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] The coupling reaction forms a new peptide bond.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Fmoc Protection Insufficient reaction time or inadequate base.Extend the reaction time and monitor by TLC. Ensure the pH of the aqueous layer remains basic during the reaction.
Low Yield of Fmoc-AA Premature precipitation during acidification or incomplete extraction.Acidify slowly while stirring vigorously. Perform multiple extractions with ethyl acetate.
Incomplete Coupling in SPPS Steric hindrance or peptide aggregation.Double couple the amino acid (repeat the coupling step). Use a more potent coupling reagent like HATU.
Racemization during Coupling Use of excess base or prolonged activation times.Minimize pre-activation time. Use a less hindered base like 2,4,6-collidine instead of DIPEA.[6]

Conclusion

The successful N-α-Fmoc protection of (S)-3-nitrophenylglycine is a straightforward yet critical step for its incorporation into synthetic peptides via SPPS. The protocol described herein provides a reliable method for the synthesis and purification of Fmoc-(S)-3-nitrophenylglycine-OH. By following these guidelines, researchers can effectively utilize this valuable non-canonical amino acid to expand the chemical diversity of their peptide libraries, paving the way for the development of novel therapeutics and research tools.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2014, March 13). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • RSC Publishing. (n.d.). In situ Fmoc removal. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • PubMed. (1991, December). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of S-glycosylated glycocins containing three disulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Nitrophenylglycine for Photocontrolled Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, underpinning significant advancements in drug discovery, biochemistry, and materials science. The most prevalent methodology, the Fmoc/tBu strategy, relies on the orthogonal protection of amino groups with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and side chains with acid-labile groups (e.g., t-Butyl).[1][2][][4] While robust, the final cleavage step, typically involving harsh acids like trifluoroacetic acid (TFA), can degrade sensitive sequences or require complex deprotection strategies for modified peptides.[5][6]

Photolabile Protecting Groups (PPGs) offer a paradigm shift, enabling the cleavage of protecting groups or release from a solid support under mild and highly specific conditions—irradiation with light.[7] This approach provides unparalleled temporal and spatial control over peptide activation and release. Among these PPGs, those based on the ortho-nitrobenzyl chemistry stand out for their efficiency and utility.[8] This guide provides an in-depth exploration of 3-nitrophenylglycine (Npg), a non-canonical amino acid derivative, as a versatile tool for photocontrolled SPPS. We will detail its underlying chemistry, applications as both a resin linker and an internal cleavage site, and provide validated protocols for its successful implementation.

The Core Mechanism: ortho-Nitrobenzyl Photochemistry

The utility of Npg in SPPS is rooted in the well-established photochemistry of ortho-nitrobenzyl compounds. The fundamental mechanism is an intramolecular redox reaction triggered by UV light.

Causality of Photocleavage:

  • Photoexcitation: Upon absorption of UV light (typically in the 350-365 nm range), the nitro group is excited to a triplet state.[9]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the glycine moiety, forming an aci-nitro intermediate.

  • Rearrangement & Cleavage: This intermediate rapidly rearranges, leading to the cleavage of the peptide backbone or the linker bond. The process ultimately yields a 2-nitrosobenzaldehyde derivative and the desired peptide with a free C-terminus (if used as a linker) or two separate peptide fragments (if incorporated internally).[10][11]

This light-mediated cleavage avoids the use of strong acids or bases, preserving the integrity of peptides containing acid-sensitive modifications such as glycosylation or phosphorylation.[5][6]

G Figure 1: Simplified Photocleavage Mechanism of an Npg Linker cluster_0 Initial State (On Resin) cluster_1 Photolysis cluster_2 Cleaved Products Resin Resin Support Npg Npg Linker (o-nitrobenzyl moiety) Resin->Npg Peptide Synthesized Peptide Npg->Peptide UV UV Light (365 nm) FreePeptide Free Peptide (C-terminal acid) UV->FreePeptide Cleavage ResinByproduct Resin with Nitroso-Byproduct

Caption: A workflow illustrating peptide release from an Npg-functionalized resin upon UV irradiation.

Application I: Npg as a Photolabile Linker for Traceless Peptide Release

One of the most powerful applications of Npg is its use as a linker to anchor the growing peptide chain to the solid support. This strategy allows for the final release of the synthesized peptide into solution under neutral conditions, simply by exposure to UV light.

Experimental Rationale:

  • Orthogonality: The Npg linker is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions used for side-chain deprotection if a Boc/Bzl strategy were used, providing true orthogonality.[4][12]

  • Mild Cleavage: Photolytic cleavage avoids harsh TFA cocktails, which can lead to side reactions like alkylation of Tryptophan or oxidation of Methionine, especially if scavengers are not optimized.[6][13]

  • Fragment Synthesis: This method is ideal for preparing fully protected peptide fragments for subsequent segment condensation in solution.

Detailed Protocol: Peptide Synthesis on an Npg-Functionalized Resin

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy on a resin functionalized with an Npg linker.

1. Resin Preparation & Swelling:

  • Place the Npg-functionalized resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted SPPS reaction vessel.
  • Add N,N-Dimethylformamide (DMF, 10 mL/g resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (5 mL) to the resin.
  • Agitate for 3 minutes. Drain.
  • Add a fresh aliquot of 20% piperidine in DMF (5 mL).
  • Agitate for 10-15 minutes to ensure complete Fmoc removal.[14][15]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and a coupling agent such as HCTU (2.9 eq.) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA, 6 eq.) to the mixture and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 45-60 minutes at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
  • Perform a Kaiser test to confirm the absence of free amines (complete coupling). If the test is positive, repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the desired sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform one last Fmoc deprotection (Step 2) to reveal the N-terminal amine. Wash thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

Application II: Site-Specific Peptide Backbone Cleavage

By incorporating Npg as a non-standard amino acid within the peptide sequence, researchers can create a specific point of light-induced cleavage. This enables powerful applications such as the activation of caged bioactive peptides or the generation of peptide libraries from a single precursor.[10] The cleavage occurs at the peptide bond C-terminal to the Npg residue.

Rationale for Internal Incorporation:

  • Conditional Activation: A peptide can be synthesized in a long, inactive form and then "activated" by light to release the active shorter sequence at a specific time and location.

  • Combinatorial Libraries: A single resin bead can contain a long peptide with multiple Npg residues. Partial photolysis can generate a pool of related peptides, which can then be screened for activity.[10]

G Figure 2: Site-Specific Cleavage via Internal Npg Residue StartPeptide N-Term ... AAx Npg AAy ... C-Term UV UV Light (365 nm) StartPeptide:npg->UV Cleavage Site Fragment1 Fragment1 UV->Fragment1 Fragment2 Fragment2 UV->Fragment2

Caption: Incorporation of Npg allows a single peptide to be cleaved into two distinct fragments upon UV exposure.

Protocol: Photolytic Cleavage and Peptide Work-up

This protocol is applicable for cleaving peptides from an Npg linker or for internal backbone cleavage.

Critical Parameters for Photocleavage:

ParameterRecommended Value/ConditionRationale & Causality
Wavelength (λ) 350 - 365 nmMatches the absorbance maximum of the o-nitrobenzyl chromophore, ensuring efficient energy transfer for cleavage.[8][16]
Solvent DMF, MeOH, or mixtures (e.g., DMF/MeOH 3:1)Must be UV-transparent at the chosen wavelength and effectively solvate the peptide. Methanol can act as a scavenger for certain byproducts.[10][16]
Degassing Bubble Argon or N₂ through the solvent for 10-15 minRemoves dissolved oxygen, which can quench the excited state of the nitro group and lead to oxidative side reactions (e.g., Met oxidation).[16]
Temperature Room Temperature (20-25 °C)Higher temperatures may increase side reactions. A condenser may be needed for long irradiation times with high-power lamps.[16]
Irradiation Time 30 min - 4 hoursHighly dependent on lamp power, distance to sample, and quantum yield. Must be determined empirically. Monitor progress by HPLC.
Scavengers Anisole (optional)Can help trap reactive species, though often not required for photolysis as it is for acidolysis.

Procedure:

  • Sample Preparation:

    • Transfer the dried peptide-resin to a quartz reaction vessel (or a borosilicate glass vessel, which has lower but often sufficient UV transmittance).

    • Add the degassed photolysis solvent (e.g., DMF/MeOH 3:1, v/v) to suspend the resin.

  • Irradiation:

    • Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 250-450 W) and a filter to isolate the ~365 nm wavelength.

    • Irradiate the suspension while maintaining gentle agitation (e.g., with a magnetic stirrer or argon bubbling).

    • Take small aliquots of the supernatant at time points (e.g., 30, 60, 120 min) to monitor the cleavage progress by HPLC/MS.

  • Peptide Isolation:

    • Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh solvent and combine the filtrates.

    • Concentrate the solution under reduced pressure to remove most of the solvent.

  • Precipitation and Purification:

    • Add the concentrated peptide solution dropwise to a stirred beaker of cold (0 °C) diethyl ether (approx. 10-20 times the volume of the concentrate).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Analyze the crude product by analytical RP-HPLC and confirm its mass by mass spectrometry.

    • Purify the peptide using preparative RP-HPLC.

Conclusion and Future Outlook

The use of 3-nitrophenylglycine in solid-phase peptide synthesis provides a robust and elegant method for achieving photocontrolled peptide release and site-specific backbone cleavage. By replacing harsh acidolysis with mild UV irradiation, this technique enhances the compatibility of SPPS with sensitive or complex peptide targets. This method is particularly valuable in the fields of chemical biology for creating caged peptides, in drug discovery for generating peptide libraries, and in the synthesis of delicate post-translationally modified peptides.[][18] As the demand for sophisticated peptide-based therapeutics and research tools grows, photolabile strategies centered on moieties like Npg will continue to be an indispensable part of the synthetic chemist's toolkit.

References

  • A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. CORE Reader. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed. [Link]

  • Liquid-phase method for peptide synthesis utilizing photolytic cleavage from a new o-nitrobenzoyl polyethylene glycol support. PubMed. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Duquesne University Chemistry Department. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. [Link]

  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. Numaferm. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Trends in peptide drug discovery. Nature. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Three Inventive Biomedical Applications for Synthetic Peptides. GenScript. [Link]

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols: Regioselective Nitration of L-Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitro-L-Phenylglycine Derivatives

L-phenylglycine and its derivatives are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and anti-tumor agents.[1] The introduction of a nitro group onto the phenyl ring of L-phenylglycine opens up a vast landscape for further chemical modifications. The nitro moiety serves as a versatile functional handle, enabling a variety of subsequent transformations such as reduction to an amine, nucleophilic aromatic substitution, or conversion to other functional groups. This strategic functionalization allows for the fine-tuning of molecular properties, which is of paramount importance in drug discovery and development for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the nitration of L-phenylglycine, detailing a robust experimental protocol. It addresses the critical aspects of regioselectivity, the challenging separation of the resulting isomers, and their thorough characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Reaction Overview and Mechanistic Considerations

The nitration of L-phenylglycine is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" approach generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]

The amino acid and carboxylic acid groups attached to the benzylic carbon of L-phenylglycine influence the regioselectivity of the nitration. The phenyl group itself is an ortho, para-directing activator. However, under the strongly acidic conditions of the reaction, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is a meta-directing deactivator.[3] The interplay of these directing effects results in the formation of a mixture of ortho-, meta-, and para-nitro-L-phenylglycine isomers. The para-isomer is often the major product due to steric hindrance at the ortho positions.[4]

Diagram of the Nitration Workflow

Nitration_Workflow cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification and Analysis L-Phenylglycine L-Phenylglycine Reaction_Vessel Reaction at 0-5 °C L-Phenylglycine->Reaction_Vessel Mixed_Acid Conc. HNO3 / Conc. H2SO4 Mixed_Acid->Reaction_Vessel Quenching Quench with Ice-Water Reaction_Vessel->Quenching Pour reaction mixture Neutralization Neutralize with Base (e.g., NH4OH) Quenching->Neutralization Crude_Product Crude Isomer Mixture (o-, m-, p-nitro-L-phenylglycine) Neutralization->Crude_Product Precipitation & Filtration Separation Isomer Separation (e.g., Preparative HPLC) Crude_Product->Separation Characterization Characterization (NMR, HPLC, MS) Separation->Characterization

Caption: Workflow for the nitration of L-phenylglycine.

Materials and Apparatus

Reagents Grade Supplier
L-Phenylglycine≥99%Sigma-Aldrich, Acros Organics, or equivalent
Concentrated Nitric Acid (HNO₃)68-70%Fisher Scientific, VWR, or equivalent
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific, VWR, or equivalent
Ammonium Hydroxide (NH₄OH)28-30%Fisher Scientific, VWR, or equivalent
Deionized WaterHigh PurityIn-house or commercial
Ethanol95%Fisher Scientific, VWR, or equivalent
Apparatus
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Thermometer
Büchner funnel and filter flask
pH meter or pH paper
Rotary evaporator
High-Performance Liquid Chromatography (HPLC) system
Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Nitration of L-Phenylglycine

This protocol is adapted from the established procedure for the nitration of L-phenylalanine and is expected to yield a mixture of nitro-L-phenylglycine isomers.[4][5]

1. Preparation of the Nitrating Mixture (Mixed Acid)

  • Rationale: The pre-cooling of the mixed acid is crucial to control the highly exothermic reaction upon addition of the organic substrate and to minimize potential side reactions. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion.[2]

  • Procedure:

    • In a 100 mL beaker placed in an ice bath, carefully and slowly add 16 mL of concentrated sulfuric acid to a magnetic stir bar.

    • Once the sulfuric acid has cooled to below 10 °C, slowly add 3.0 mL of concentrated nitric acid dropwise with continuous stirring.

    • Maintain the temperature of the mixed acid below 10 °C.

2. Nitration Reaction

  • Rationale: The slow, portion-wise addition of L-phenylglycine to the cold mixed acid is critical for controlling the reaction temperature and preventing runaway reactions. Maintaining a low temperature throughout the addition minimizes the formation of undesired byproducts.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place 10.0 g of L-phenylglycine.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly and carefully add the pre-cooled mixed acid to the L-phenylglycine dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 10-15 minutes.[5]

3. Work-up and Isolation of Crude Product

  • Rationale: Quenching the reaction mixture in a large volume of ice-water serves to dilute the strong acids and dissipate the heat of neutralization. Neutralization with a base like ammonium hydroxide is necessary to deprotonate the carboxylic acid and amino groups, leading to the precipitation of the zwitterionic nitro-L-phenylglycine isomers.

  • Procedure:

    • In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice in 500 mL of deionized water.

    • Slowly and with vigorous stirring, pour the reaction mixture into the ice-water slurry.

    • Once the addition is complete, neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH reaches 7-8.[6] This step should be performed in a fume hood due to the evolution of ammonia gas.

    • A white to pale yellow precipitate of the mixed nitro-L-phenylglycine isomers should form.

    • Allow the mixture to stand in an ice bath for at least 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water, followed by a small amount of cold 95% ethanol.[5]

    • Dry the crude product under vacuum. A typical yield of the mixed isomers is in the range of 50-70%.

Purification of Nitro-L-Phenylglycine Isomers

The separation of the ortho-, meta-, and para-nitro-L-phenylglycine isomers is the most challenging aspect of this synthesis. A combination of techniques may be required.

1. Fractional Recrystallization (Initial Purification)

  • Rationale: Positional isomers often exhibit slight differences in solubility in various solvents, which can be exploited for separation through fractional recrystallization. This method is often a good first step to enrich one of the isomers.

  • Procedure:

    • Dissolve the crude isomer mixture in a minimal amount of boiling water.[5]

    • Allow the solution to cool slowly to room temperature. The least soluble isomer (typically the para-isomer) should crystallize out first.

    • Collect the crystals by filtration.

    • The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals, which will be enriched in the other isomers.

    • Analyze each fraction by analytical HPLC to determine the isomer composition.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Rationale: For complete separation of the isomers, preparative HPLC is the most effective method. A chiral stationary phase is recommended to not only separate the positional isomers but also to confirm the retention of the L-enantiomeric form.

  • Procedure:

    • Column Selection: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC™ T), is recommended.[7]

    • Mobile Phase Optimization: Begin with a mobile phase system commonly used for amino acid analysis, such as a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid). Gradient elution may be necessary to resolve all three isomers.

    • Scaling Up: Once an analytical method has been developed that shows good separation of the isomers, scale up to a preparative column to isolate each isomer in sufficient quantity.

Characterization of Nitro-L-Phenylglycine Isomers

The purified isomers should be characterized using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and isomer identification.The chemical shifts and coupling patterns of the aromatic protons will be distinct for the ortho, meta, and para isomers.
¹³C NMR Confirmation of the carbon skeleton and isomer identification.The chemical shifts of the aromatic carbons, particularly the carbon bearing the nitro group and the ipso-carbon, will differ for each isomer.
Chiral HPLC Determination of enantiomeric purity.A single peak corresponding to the L-enantiomer should be observed for each purified isomer when analyzed on a suitable chiral column.
Mass Spectrometry Confirmation of molecular weight.The molecular ion corresponding to the mass of nitro-L-phenylglycine should be observed.
Melting Point Assessment of purity.Each pure isomer will have a distinct and sharp melting point.

Representative NMR Data (adapted from 4-nitro-DL-phenylalanine)

Safety Precautions

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict adherence to the protocol, especially slow addition and temperature control, is essential to prevent a runaway reaction.

  • Quenching and Neutralization: The quenching and neutralization steps should be performed slowly and with caution, as they can also generate significant heat.

  • Waste Disposal: Acidic and basic waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The nitration of L-phenylglycine provides access to valuable synthetic intermediates for pharmaceutical research and development. While the reaction itself is straightforward, the primary challenge lies in the separation of the resulting positional isomers. A systematic approach combining fractional recrystallization and preparative chiral HPLC is recommended for obtaining the pure ortho-, meta-, and para-nitro-L-phenylglycine. Thorough characterization using NMR, HPLC, and mass spectrometry is crucial to confirm the identity and purity of each isomer. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize and isolate these important building blocks for their scientific endeavors.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Aromatic Nitration. BYJU'S. Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. (2015, April 27). Retrieved from [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. (2025, August 7). Retrieved from [Link]

  • How can I prepare 4-nitro-phenylglycine from phenylglycine? ResearchGate. (2013, September 7). Retrieved from [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. Retrieved from [Link]

  • Aromatic Nitration. BYJU'S. Retrieved from [Link]

  • Synthesis of p-nitrophenylalanine. PrepChem.com. Retrieved from [Link]

  • CN101417959A - Synthesis method of L-p-nitrophenylalanine. Google Patents.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. (2019, September 12). Retrieved from [Link]

  • Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. (2019, September 12). Retrieved from [Link]

  • Recrystallization. YouTube. (2020, January 10). Retrieved from [Link]

  • Recrystallization (chemistry). EBSCO. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018, January 29). Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 3-Nitrophenylglycine (3-NPG) into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The incorporation of 3-nitrophenylglycine (3-NPG) into peptide backbones offers a dual advantage in drug design: conformational constraint and latent functional versatility. Structurally, 3-NPG is a phenylglycine derivative. Phenylglycines are known to severely restrict the conformational space (


 angles) of the peptide backbone due to the steric clash between the bulky side chain and the peptide backbone, often stabilizing 

-turn secondary structures.

However, 3-NPG presents two distinct synthetic challenges that this guide addresses:

  • Hyper-Acidity & Racemization: The electron-withdrawing nitro group (

    
    ) on the phenyl ring significantly increases the acidity of the 
    
    
    
    -proton compared to standard phenylglycine. This makes the residue extremely prone to base-catalyzed racemization during coupling and deprotection.
  • Steric Hindrance: The bulky aromatic side chain attached directly to the

    
    -carbon hinders nucleophilic attack during coupling, requiring high-efficiency activation protocols.
    

This guide provides a validated workflow for coupling Fmoc-3-NPG-OH with minimal racemization and reducing the nitro group on-resin to an amine (3-aminophenylglycine, 3-APG) for subsequent cyclization or labeling.

Strategic Planning: The Racemization Trap

Before beginning synthesis, it is critical to understand the mechanism of failure. Standard peptide synthesis protocols (using DIPEA as a base) will likely lead to >20% epimerization of 3-NPG.

Mechanism of Failure

The


-proton of phenylglycine is acidic because the resulting carbanion is resonance-stabilized by the phenyl ring. In 3-NPG, the nitro group (strongly electron-withdrawing) further stabilizes this carbanion, lowering the pKa of the 

-proton even more.

The Solution:

  • Avoid DIPEA/NMM: These bases are strong enough to deprotonate the

    
    -carbon.
    
  • Use Collidine or TMP: 2,4,6-Trimethylpyridine (Collidine) or 2,4,6-Trimethylpyridine (TMP) are weaker bases that are sufficient for aminium activation but insufficient to deprotonate the

    
    -carbon rapidly.
    
  • Pre-Activation is Forbidden: Do not pre-activate the amino acid in the presence of base. Add the base only when the amino acid is in contact with the resin.

RacemizationRisk cluster_0 Standard Conditions (High Risk) cluster_1 Optimized Protocol (Low Risk) Step1 Fmoc-3-NPG-OH Step2 Activation (HBTU/DIPEA) Step1->Step2 Step3 Alpha-Proton Abstraction Step2->Step3 Base Excess Step4 Planar Enolate Intermediate Step3->Step4 Resonance Stabilization Step5 Racemic Mixture (L/D) Step4->Step5 Reprotonation Opt1 Fmoc-3-NPG-OH Opt2 Activation (HATU/Collidine) Opt1->Opt2 Opt3 Rapid Coupling Opt2->Opt3 Kinetic Control Opt4 Pure L-Isomer Opt3->Opt4

Figure 1: Mechanistic pathway of racemization vs. optimized kinetic control.

Protocol A: Low-Racemization Coupling of Fmoc-3-NPG-OH

This protocol replaces standard HBTU/DIPEA cycles for the specific step of coupling 3-NPG and the subsequent amino acid.

Reagents Required:

  • Fmoc-3-nitrophenylglycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine (sym-Collidine)

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (Rink Amide or Wang) in DMF for 30 minutes. Deprotect the previous Fmoc group using 20% Piperidine/DMF (2 x 5 min) and wash thoroughly (

    
     DMF).[2]
    
  • Preparation of Coupling Mixture:

    • Calculate 3.0 equivalents (eq) of Fmoc-3-NPG-OH relative to resin loading.[3]

    • Calculate 2.9 eq of HATU (slightly less than AA to prevent capping).

    • Dissolve AA and HATU in minimal anhydrous DMF.

  • Base Addition (Critical):

    • Add the AA/HATU solution to the resin first.

    • Immediately add 6.0 eq of Collidine .

    • Note: Do not premix the base with the AA/HATU solution for more than 30 seconds before adding to resin.

  • Coupling Reaction:

    • Agitate at room temperature for 60–90 minutes .

    • Do not heat. Microwave irradiation is not recommended for this step due to thermal racemization risks.

  • Monitoring:

    • Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using the same conditions for 45 minutes.

  • Capping (Optional but Recommended):

    • Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol B: On-Resin Reduction of Nitro Group

Once 3-NPG is incorporated, the nitro group can be reduced to an amine (3-aminophenylglycine) to serve as a handle for cyclization (e.g., lactam formation) or urea ligation.

Reagents Required:

  • Tin(II) Chloride Dihydrate (

    
    )[4]
    
  • DMF[1][2][3][5][6][7]

  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Solvent Exchange: Wash the resin 3 times with DMF, then 3 times with the reduction solvent mixture (DMF:MeOH, 1:1 v/v).

  • Preparation of Reducing Agent:

    • Prepare a 2.0 M solution of

      
       in DMF:MeOH (1:1).
      
    • Note: The solution may be slightly cloudy; this is acceptable.

  • Reaction:

    • Add the

      
       solution to the resin (ensure resin is fully submerged).
      
    • Agitate at room temperature for 4 hours .

    • Alternative: For faster reaction, use ultrasonic irradiation (sonication) for 1 hour, monitoring temperature to keep below 40°C.

  • Washing (Critical for Tin Removal):

    • Tin salts adhere strongly to the peptide-resin matrix.

    • Wash 3x with DMF.[6]

    • Wash 3x with DMF:Water (1:1).

    • Wash 3x with MeOH.

    • Wash 3x with DMF.[6]

  • Validation:

    • Positive Control: The resulting aromatic amine is less nucleophilic than an aliphatic amine but will still react with standard tests. A chloranil test (acetaldehyde/chloranil) is preferred for aromatic amines, but a standard Kaiser test will usually turn a distinct reddish-brown (rather than deep blue) for anilines.

    • Analytical HPLC: Cleave a small aliquot of resin (95% TFA). The retention time should shift significantly earlier (amine is more polar than nitro) and the UV spectrum will change (loss of nitro absorption).

Data Summary & Troubleshooting

Comparative Coupling Efficiency Table
Coupling ReagentBaseSolventRacemization RiskCoupling EfficiencyRecommendation
HBTU / TBTU DIPEADMFHigh (>15%)GoodAVOID
DIC / Oxyma NoneDMFLow (<2%)ModerateBackup Option
HATU DIPEADMFModerate (5-10%)ExcellentRisky
HATU Collidine DMFVery Low (<1%) Excellent PREFERRED
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Doublet peaks in HPLC Racemization of 3-NPGSwitch base to Collidine; reduce coupling time; ensure low temp.
Incomplete Coupling Steric hindrance of PhgDouble couple; switch to HATU if using DIC; increase equivalents to 5x.
Resin clumping during reduction Tin salt precipitationIncrease wash volume; use DMF/Water washes; ensure

is fresh.

Workflow Visualization

The following diagram illustrates the complete incorporation and modification lifecycle.

Workflow cluster_coupling Protocol A: Incorporation cluster_mod Protocol B: Modification Start Resin-Peptide-NH2 Activate Activate Fmoc-3-NPG (HATU/Collidine) Start->Activate Couple Coupling (60 min) Activate->Couple QC_Coup QC: Kaiser Test Couple->QC_Coup QC_Coup->Activate Fail (Recouple) Deprotect Fmoc Removal (20% Piperidine) QC_Coup->Deprotect Pass Reduce Nitro Reduction (SnCl2 / DMF:MeOH) Deprotect->Reduce Wash Tin Removal Wash (DMF/H2O) Reduce->Wash QC_Red QC: Chloranil/HPLC Wash->QC_Red QC_Red->Reduce Fail (Incomplete) End Cyclization or Cleavage QC_Red->End Pass (Amine formed)

Figure 2: End-to-end workflow for 3-NPG incorporation and functionalization.

References

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. [Link]

Sources

Application Note & Protocols: A Guide to the Asymmetric Synthesis of α-Arylglycines Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Arylglycines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. Their synthesis in enantiomerically pure form is a critical challenge in modern organic chemistry. This application guide provides an in-depth exploration of chiral auxiliary-mediated methods for the asymmetric synthesis of α-arylglycines. We move beyond simple procedural lists to explain the mechanistic underpinnings and rationale behind three cornerstone strategies: the Evans Oxazolidinone, Schöllkopf Bis-Lactim Ether, and Oppolzer Camphorsultam methods. Each section includes detailed, field-tested protocols, discussions on stereochemical control, and guidelines for auxiliary cleavage and recovery. This document is designed to serve as a practical and authoritative resource for chemists engaged in the synthesis of these vital chiral building blocks.

Introduction: The Significance of Chiral α-Arylglycines

Optically active α-arylglycine derivatives are fundamental components of numerous bioactive compounds. Notable examples include the antibiotic amoxicillin, the antiplatelet drug Plavix (clopidogrel), and the metabotropic glutamate receptor antagonist (S)-MCPG. The precise stereochemical configuration at the α-carbon is often crucial for biological activity, making enantioselective synthesis a paramount objective.

While various methods exist, including asymmetric catalysis and resolution, the use of a chiral auxiliary remains a robust, reliable, and highly predictable strategy.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This approach offers several advantages:

  • High Predictability: The stereochemical outcome is often reliably predicted based on well-established models.

  • Robustness: These methods are typically less sensitive to minor variations in reaction conditions compared to some catalytic systems.

  • Purification: The diastereomeric products can often be separated using standard techniques like column chromatography or crystallization, allowing access to exceptionally high enantiomeric purity even if the initial selectivity is not perfect.[3]

This guide will detail the theory and practice of three of the most effective classes of chiral auxiliaries for this purpose.

The Evans Oxazolidinone Approach

Developed by David Evans, chiral oxazolidinone auxiliaries are among the most powerful tools in asymmetric synthesis.[3] Derived from readily available amino alcohols, they provide excellent stereocontrol in alkylation, aldol, and amination reactions through the formation of a rigid, chelated Z-enolate.

2.1. Principle of Stereocontrol

The N-acyloxazolidinone is deprotonated to form a Z-enolate, which is locked into a specific conformation through chelation with a Lewis acid (e.g., n-Bu₂BOTf) or an alkali metal (e.g., Li+, Na+). The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, an incoming electrophile (in this case, an arylating agent or an alkyl halide) can only approach from the less sterically hindered face, leading to a single major diastereomer.[4][5]

2.2. Experimental Workflow & Protocol

The overall process involves three key stages: acylation of the auxiliary with a glycine equivalent, diastereoselective arylation/alkylation, and hydrolytic cleavage to release the α-arylglycine and recover the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Stereocenter Formation cluster_2 Stage 3: Cleavage & Recovery A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C B Glycine Precursor (e.g., Bromoacetyl Bromide) B->C D Deprotonation (e.g., NaHMDS) C->D E Chelated (Z)-Enolate D->E F Electrophilic Arylation (e.g., Ar-X) E->F G Arylated Product (High d.r.) F->G H Hydrolysis (e.g., LiOH/H₂O₂) G->H I α-Arylglycine H->I J Recovered Auxiliary H->J G A L-Valine + Glycine (Diketopiperazine formation) B O-Methylation (e.g., Me₃OBF₄) A->B C Chiral Bis-Lactim Ether B->C D Deprotonation (e.g., n-BuLi) C->D E Face-Shielded Anion D->E F Electrophilic Arylation (e.g., Pd-catalyzed coupling) E->F G Arylated Bis-Lactim Ether F->G H Mild Acidic Hydrolysis (e.g., 0.1 M HCl) G->H I α-Arylglycine Methyl Ester H->I J L-Valine Methyl Ester H->J

Sources

Troubleshooting & Optimization

preventing racemization of phenylglycine derivatives during coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Racemization of Phenylglycine Derivatives During Coupling

Executive Summary & Diagnostic Overview

Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine) present a unique synthetic challenge due to the high acidity of the


-proton. Unlike aliphatic amino acids, the phenyl ring attached directly to the 

-carbon provides resonance stabilization to the deprotonated enolate intermediate.

The Core Issue: Racemization primarily occurs during the activation of the carboxyl group. The activated species (ester/anhydride) is prone to intramolecular cyclization by the amide backbone oxygen, forming an oxazolone (azlactone) . This intermediate is highly susceptible to base-catalyzed deprotonation, destroying the chiral center.

Mechanism of Failure: Oxazolone Formation

The following diagram illustrates the kinetic pathway leading to racemization. Note that the rate of


 (racemization) competes directly with 

(coupling).

Phg_Racemization cluster_0 Activation Phase cluster_1 Racemization Pathway (High Risk) Fmoc-Phg-OH Fmoc-Phg-OH Activated Ester Activated Species (O-Acylisourea / OBt / Oxyma) Fmoc-Phg-OH->Activated Ester + Activator Oxazolone Oxazolone (Azlactone) Activated Ester->Oxazolone Cyclization (Fast for Phg) Target Product L-Phg Product (Chiral Integrity) Activated Ester->Target Product + Amine (Fast Coupling) Enolized Oxazolone Planar Enolate (Achiral) Oxazolone->Enolized Oxazolone Base (DIPEA) -H+ D-Isomer D-Phg Product (Racemized) Oxazolone->D-Isomer + Amine Enolized Oxazolone->Oxazolone +H+ (Random Face)

Figure 1: Mechanistic pathway showing the competition between direct coupling and oxazolone-mediated racemization.

Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIPEA, the standard for difficult couplings, but I see ~20% racemization. Why?

A: While HATU is a potent coupling reagent, it is contraindicated for phenylglycine activation when used with standard bases like DIPEA (Diisopropylethylamine).[1]

  • Causality: HATU requires a base to function.[2] DIPEA is a strong base (

    
    ). In the presence of the highly acidic Phg 
    
    
    
    -proton, DIPEA promotes the formation of the enolized oxazolone faster than the amine can couple.
  • Solution: Switch to COMU or DIC/Oxyma Pure . If you must use uronium salts, swap DIPEA for 2,4,6-Collidine (TMP) . Collidine is a weaker (

    
    ) and sterically hindered base that cannot easily abstract the 
    
    
    
    -proton but is sufficient to neutralize the acid generated during coupling.
Q2: What is the absolute safest reagent for Phg coupling on scale?

A: T3P (Propylphosphonic anhydride) in combination with Pyridine or N-Methylmorpholine (NMM) .

  • Why: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation compared to O-acylisoureas (from carbodiimides).

  • Data: Studies show T3P often yields <1% racemization where HATU yields >15%.

Q3: Can I use HOBt as an additive?

A: You can, but Oxyma Pure is superior.

  • Reasoning: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive than the OBt ester, allowing the coupling event (

    
    ) to outcompete the racemization event (
    
    
    
    ). Furthermore, Oxyma is non-explosive, unlike HOBt.[1][2][3][4]
Q4: Does the protecting group on the Phg nitrogen matter?

A: Yes, critically.

  • Urethane Protecting Groups (Fmoc, Boc, Cbz): These are mandatory. The oxygen in the carbamate reduces the nucleophilicity of the carbonyl oxygen, slowing down oxazolone formation.

  • Amide/Alkyl Groups: Never activate a Phg derivative that is

    
    -acyl (e.g., Acetyl-Phg-OH) or 
    
    
    
    -alkyl protected without expecting massive racemization. These groups facilitate rapid oxazolone formation.

Comparative Data: Reagent Performance

The following table summarizes racemization levels of Fmoc-Phg-OH coupling to a primary amine under various conditions.

Coupling SystemBaseSolventRacemization RiskNotes
HATU DIPEADMFHigh (10–25%) Avoid for Phg activation.
HBTU DIPEADMFHigh (10–20%) Standard conditions fail here.
DIC / HOBt NoneDMFModerate (2–5%) Classic "Steglich" method; safer but slow.
DIC / Oxyma CollidineDMFLow (< 1%) Recommended for SPPS.
COMU CollidineDMFLow (< 1%) Excellent alternative to HATU.[2]
T3P (50% in EtOAc) PyridineEtOAc/DMFUltra-Low (< 0.5%) Best for Solution Phase.

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: Coupling Fmoc-Phg-OH to a resin-bound amine.

  • Reagents:

    • Fmoc-Phg-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

    • Solvent: DMF (Anhydrous)

    • Base: 2,4,6-Collidine (3.0 eq) — Optional, but recommended if resin pH is low.

  • Procedure:

    • Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF.

    • Add Collidine (if using).[1][5]

    • Cool the mixture to 0°C (ice bath) for 5 minutes. Cooling is critical to suppress kinetic racemization.

    • Add DIC.[1][2][4][6] Stir for 2 minutes to pre-activate (do not exceed 5 mins).

    • Add the activated solution to the resin.

    • Couple for 60 minutes at room temperature.

    • Wash: DMF (3x), DCM (3x).

Protocol B: Solution Phase Coupling (Zero-Racemization)

Target: Coupling Z-Phg-OH or Fmoc-Phg-OH to a solution amine.

  • Reagents:

    • Phg-Derivative (1.0 eq)

    • Amine component (1.1 eq)

    • T3P (50% w/w in EtOAc) (1.5 eq)

    • Base: Pyridine (3.0 eq) or NMM (3.0 eq)

    • Solvent: EtOAc or 2-MeTHF (Green alternative)

  • Procedure:

    • Dissolve the acid and amine in EtOAc.

    • Cool to 0°C .

    • Add Pyridine.[6][7][8]

    • Add T3P solution dropwise over 5 minutes.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: Wash with water, 0.5M HCl (rapidly), and NaHCO3. T3P byproducts are water-soluble, simplifying purification.[8]

Decision Logic for Optimization

Use this flow to select the correct protocol for your specific constraints.

Optimization_Tree Start Start: Phg Coupling Phase Synthesis Type? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Solution Solution Phase Phase->Solution Base_Check Can you avoid DIPEA? SPPS->Base_Check T3P_Check Is T3P available? Solution->T3P_Check Yes Yes Base_Check->Yes Preferred No No Base_Check->No If Uronium needed Use_Oxyma Use DIC + Oxyma Pure (No Base or Collidine) Use_COMU Use COMU + Collidine (Strictly 0°C Pre-activation) T3P_Check->Yes T3P_Check->No Use_T3P Use T3P + Pyridine (Gold Standard) Use_Mixed Use IBCF (Mixed Anhydride) @ -15°C Yes->Use_Oxyma Yes->Use_T3P No->Use_COMU No->Use_Mixed

Figure 2: Decision matrix for selecting coupling conditions based on synthesis phase and reagent availability.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • BenchChem. (2025).[1][3] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents.[3] Retrieved from

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Steinauer, R., et al. (1989).[5] Racemization of phenylglycine derivatives. (Cited in MDPI Epimerisation Review). Retrieved from

Sources

Technical Guide: Optimizing Yield for 3-Nitrophenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Resource for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic insight, and yield optimization for the synthesis of 3-nitrophenylglycine (also known as


-amino-3-nitrobenzeneacetic acid).

Executive Summary & Pathway Selection

3-Nitrophenylglycine is a critical non-proteinogenic amino acid intermediate. While direct nitration of phenylglycine is possible, it often suffers from poor regioselectivity (yielding ortho/para mixtures).

The Recommended Pathway: The Bucherer-Bergs reaction starting from 3-nitrobenzaldehyde.

  • Why? It locks the meta-nitro regiochemistry from the start.

  • Stability: The intermediate hydantoin [5-(3-nitrophenyl)hydantoin] is highly crystalline and easy to purify before the sensitive hydrolysis step.

Core Protocol: The Bucherer-Bergs Route

Standardized workflow for maximum reproducibility.

Phase A: Hydantoin Assembly

Reaction: 3-Nitrobenzaldehyde + KCN + (NH


)

CO


5-(3-nitrophenyl)hydantoin
ParameterSpecificationRationale
Stoichiometry Aldehyde (1.0 eq) : KCN (1.2 eq) : Carbonate (3.0 eq)Excess carbonate buffers pH (~9.0) and drives the equilibrium forward.
Solvent 50% Ethanol / 50% Water (v/v)Balances solubility of the organic aldehyde and inorganic salts.
Temperature 60–65°CHigh enough to drive kinetics, low enough to prevent aldehyde degradation/tarring.
Time 4–16 HoursMonitor disappearance of aldehyde via TLC/HPLC.
Phase B: Hydrolysis to Amino Acid

Reaction: Hydantoin + NaOH (aq)


 3-Nitrophenylglycine
ParameterSpecificationRationale
Base Conc. 2.5 M - 4.0 M NaOHHydantoin rings are stable; robust nucleophilic attack is required for opening.
Temperature Reflux (100°C+)Essential for the second step (carbamate hydrolysis).
Duration 24–48 HoursIncomplete hydrolysis leaves N-carbamoyl intermediate.

Visualizing the Workflow

The following diagram illustrates the critical path and decision points.

G Start Start: 3-Nitrobenzaldehyde Reagents Add KCN + (NH4)2CO3 Solvent: 50% EtOH/H2O Start->Reagents Hydantoin Intermediate: 5-(3-nitrophenyl)hydantoin Reagents->Hydantoin 60°C, 12h Hydrolysis Alkaline Hydrolysis (NaOH Reflux) Hydantoin->Hydrolysis Check Check: Is Carbamoyl Intermediate Present? Hydrolysis->Check Check->Hydrolysis Yes (Incomplete) Extend Time Acidify Acidify to pI (~5.0) Precipitation Check->Acidify No (Complete) Product Final Product: 3-Nitrophenylglycine Acidify->Product Filter & Wash

Figure 1: Critical path for the synthesis of 3-nitrophenylglycine via the Bucherer-Bergs protocol.

Troubleshooting & FAQs

Direct answers to common failure modes.

Module 1: Hydantoin Formation Issues[1][2]

Q: My reaction mixture turned dark black/brown ("tarring"). Is the batch lost?

  • Diagnosis: This usually indicates aldehyde polymerization (aldol-type side reactions) caused by high local pH or excessive temperature before the hydantoin ring closes.

  • Solution:

    • Check Reagent Order: Do not mix the aldehyde and cyanide directly without the buffering ammonium carbonate.

    • Temperature Control: Ensure the temperature does not exceed 70°C.

    • Rescue: If the hydantoin has formed, the "tar" is often an impurity that remains in the mother liquor. Acidify the solution to pH 2; the hydantoin should precipitate as a cleaner solid. Recrystallize from ethanol/water.[1][2]

Q: I have low conversion (<50%) to the hydantoin.

  • Diagnosis: Loss of ammonia or cyanide from the system.

  • Mechanism: The reaction is reversible. If NH

    
     (gas) escapes, the equilibrium shifts back to the starting materials.
    
  • Fix: Use a sealed pressure tube or a very efficient reflux condenser. Ensure your ammonium carbonate is fresh (it degrades to bicarbonate over time, lowering the ammonia concentration).

Module 2: Hydrolysis & Isolation

Q: After hydrolysis and acidification, no precipitate forms.

  • Diagnosis: You likely missed the Isoelectric Point (pI) .

  • Explanation: 3-Nitrophenylglycine is zwitterionic.

    • pH < 2: Exists as cation (soluble).

    • pH > 8: Exists as anion (soluble).

    • Target pH: You must hit the pI, estimated between pH 4.8 – 5.2 .

  • Protocol:

    • Cool the hydrolysis mixture to 4°C.

    • Slowly add conc. HCl while monitoring with a calibrated pH meter.

    • Precipitation is often slow. Stir at the pI for 1-2 hours at 4°C to maximize yield.

Q: The NMR shows a split peak for the alpha-proton. Is it racemic?

  • Clarification: Yes, the Bucherer-Bergs yields a racemic (DL) mixture.

  • Troubleshooting: If you see extra peaks, check for the N-carbamoyl intermediate . This intermediate (incomplete hydrolysis) often has a similar shift but integrates differently.

  • Fix: If N-carbamoyl is present, return the solid to NaOH and reflux for another 12 hours.

Advanced Optimization Logic

Use this decision tree to diagnose low yields systematically.

Troubleshooting Problem Low Overall Yield Step1 Check Hydantoin Precipitation Problem->Step1 Step2 Check Hydrolysis Completeness Step1->Step2 Hydantoin yield OK Action1 Action: Increase (NH4)2CO3 Check Aldehyde Purity Step1->Action1 Hydantoin yield Low Step3 Check pI Adjustment Step2->Step3 Hydrolysis OK Action2 Action: Increase Temp or NaOH Conc. Step2->Action2 Incomplete Action3 Action: Titrate slowly to pH 5.0 +/- 0.2 Step3->Action3 No Precipitate

Figure 2: Logic flow for diagnosing yield loss in 3-nitrophenylglycine synthesis.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. (Foundational text on the Bucherer-Bergs reaction mechanism).[1]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link (Comprehensive review of hydantoin synthesis conditions).

  • Sassatelli, M., et al. (2006).[3] Synthesis of N-substituted glycine derivatives. (Provides specific protocols for nitrophenylglycine derivatives via nitration, serving as a comparative route).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link (Theoretical basis for pI calculation and isolation).

  • Alfa Chemistry. (2024). Bucherer-Bergs Reaction Protocol and Mechanism. Link (Modern process conditions and reagent ratios).

Sources

Technical Support Center: Solubilization of Nitro-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Nitro-Substituted Amino Acids in Water Content Type: Technical Support Center Guide

Executive Summary: The "Nitro Paradox"

Nitro-substituted amino acids (e.g., 3-Nitrotyrosine, 4-Nitrophenylalanine,


-Nitro-L-arginine) present a unique solubility challenge.[1] While the nitro group (

) is polar, its strong electron-withdrawing nature fundamentally alters the electrostatic landscape of the amino acid.
  • The Mechanism: The nitro group withdraws electron density from the aromatic ring or side-chain functional groups. This lowers the pKa of phenols (making them more acidic) and suppresses the basicity of guanidines/amines.

  • The Consequence: At neutral pH (7.0), these molecules often fall into a "solubility valley" where they lack sufficient net charge to overcome crystal lattice energy, leading to precipitation or failure to dissolve.[1]

This guide provides mechanistic solutions to exit this valley using pH manipulation, cosolvents, and ionic tuning.[1]

Diagnostic Workflow: Identify Your Molecule Type

Before attempting solubilization, categorize your amino acid.[1] The strategy differs for Aromatic vs. Basic side chains.[1]

Solubility_Decision_Tree Start Start: Nitro-Amino Acid Solubility Issue Type_Check Identify Side Chain Type Start->Type_Check Aromatic Aromatic / Phenolic (e.g., 3-Nitrotyrosine) Type_Check->Aromatic Basic Guanidino / Basic (e.g., Nitro-Arginine) Type_Check->Basic Aromatic_Issue Issue: pKa Shift (pKa ~7.2) Aromatic->Aromatic_Issue Basic_Issue Issue: Reduced Basicity & Zwitterion Aggregation Basic->Basic_Issue Aromatic_Sol Solution: pH > 7.5 (Form Phenolate) or Dissolve in 1N HCl Aromatic_Issue->Aromatic_Sol Aqueous Route Cosolvent Alternative: Organic Cosolvent (DMSO / DMF) Aromatic_Issue->Cosolvent Non-Aqueous Route Basic_Sol Solution: pH < 2 (Heat 60°C) or pH > 10 Basic_Issue->Basic_Sol Aqueous Route Basic_Issue->Cosolvent Caution: Poor Solubility

Figure 1: Decision tree for selecting the correct solubilization strategy based on the chemical nature of the nitro-substituted amino acid.

Troubleshooting Guide by Compound Class

Case A: 3-Nitro-L-Tyrosine (3-NT)

The Problem: 3-NT is sparingly soluble in neutral water.[1] Users often observe a yellow suspension that refuses to clear.[1]

Q: Why does 3-Nitrotyrosine dissolve in base but turn yellow? A: This is due to the pKa shift .[1] The nitro group at the ortho position withdraws electrons, lowering the phenolic hydroxyl pKa from ~10.1 (Tyrosine) to ~7.2 (3-NT).

  • At pH < 7: The molecule is protonated (phenol form) and less soluble.

  • At pH > 7.5: It ionizes to the nitrophenolate anion , which is highly soluble but intensely yellow (absorbs at ~428 nm).[1]

Protocol: Preparing a Colorless Stock (Acidic Route) Use this if you need to avoid the yellow phenolate form or high pH.

  • Weigh the target amount of 3-Nitrotyrosine.[1]

  • Solvent: Add 1N HCl (Hydrochloric Acid) to the powder.

    • Target Concentration: Up to 50 mg/mL.[1][2]

  • Agitate: Vortex until clear. The solution should remain colorless to pale yellow.[1]

  • Dilution: Dilute into your experimental buffer.

    • Note: If the final pH rises above 7.2, the solution will turn yellow. This is a reversible indicator of ionization, not degradation.[1]

Protocol: Preparing a Stock for Biological Assays (PBS Route)

  • Solvent: Phosphate Buffered Saline (PBS), pH 7.2–7.4.[1]

  • Limit: Maximum solubility is approx. 2 mg/mL .

  • Heat: Warm to 37°C to facilitate dissolution.

  • Filter: Sterile filter (0.22 µm) immediately. Do not store aqueous stocks >24 hours due to potential oxidative degradation.[1]

Case B: -Nitro-L-Arginine (L-NNA / L-NOARG)

The Problem: Users often report that L-NNA "clumps" in water and floats, resisting dissolution even with vortexing.[1]

Q: Why is Nitro-Arginine so difficult to dissolve compared to regular Arginine? A: Native arginine is highly soluble because the guanidino group is a strong base (pKa ~12.5), ensuring it is fully protonated and positively charged at neutral pH.[1] In L-NNA, the nitro group reduces the basicity of the guanidine. This leads to a zwitterionic state with strong intermolecular lattice forces that water cannot easily break at room temperature.[1]

Protocol: The "Acid-Heat" Method (Recommended) Best for creating high-concentration stocks (up to 20 mM).

  • Suspend: Add L-NNA powder to pure water (e.g., 5 mg/mL). It will likely remain a suspension.[1]

  • Acidify: Add 1N HCl dropwise until the solution reaches pH ~2.0 .

  • Heat: Heat the solution to 60°C while stirring.

    • Mechanism:[1][3][4][5][6] Thermal energy breaks the crystal lattice while the low pH forces protonation of the alpha-amine, increasing polarity.

  • Cool: Allow to cool to room temperature. The solution should remain stable.

Protocol: The "Saline-Neutralization" Method Best for animal injections.

  • Suspend L-NNA in 0.9% saline.[1]

  • Add 5N HCl dropwise to dissolve (pH will drop significantly).

  • Carefully back-titrate with dilute NaOH to pH 7.0–7.2 .

    • Warning: If you overshoot pH 7, it may precipitate.[1] Proceed slowly.

Case C: 4-Nitro-L-Phenylalanine

The Problem: Extreme hydrophobicity.[1] The nitro group adds bulk and reduces the hydration sphere compared to Phenylalanine.

Protocol: Organic Cosolvent Strategy

  • Primary Solvent: Dissolve the powder completely in 100% DMSO (Dimethyl Sulfoxide).[1]

    • Solubility Limit: >50 mg/mL.[1]

  • Secondary Dilution: Slowly add this DMSO stock to your aqueous buffer while vortexing.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell culture or < 5% for enzymatic assays to avoid solvent effects.[1]

Quantitative Solubility & Compatibility Table

CompoundWater (pH 7)1N HCl1N NaOHDMSOEthanol
3-Nitrotyrosine Low (~0.5 mg/mL)High (50 mg/mL) High (Turns Yellow)HighModerate
Nitro-Arginine Very LowHigh (with Heat) ModerateInsoluble/Poor Insoluble
4-Nitro-Phe Very LowModerateModerateHigh Moderate

Table 1: Solubility profiles of common nitro-substituted amino acids. "High" indicates >20 mg/mL; "Low" indicates <1 mg/mL.

Frequently Asked Questions (FAQ)

Q: Can I autoclave these solutions? A: No. Nitro-substituted amino acids are thermally sensitive and can undergo decarboxylation or hydrolysis of the nitro group under high heat and pressure. Always use 0.22 µm filtration for sterilization.[1][7][8]

Q: My 3-Nitrotyrosine solution turned bright yellow. Is it degraded? A: Likely not. If the pH is > 7.0, the yellow color is due to the nitrophenolate anion . You can verify this by adding a drop of acid; if it turns colorless, the compound is intact.[1] If it remains yellow at pH 2, it may have degraded or oxidized.[1]

Q: Why shouldn't I use DMSO for Nitro-Arginine? A: Unlike aromatic amino acids, arginine derivatives are highly polar zwitterions.[1] They often have poor solubility in aprotic solvents like DMSO.[1] Aqueous acid (HCl) is the superior solvent for Nitro-Arginine.[1]

References

  • Biochemical Properties of 3-Nitrotyrosine

    • Title: Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects.[1]

    • Source:Cellular and Molecular Life Sciences, via NCBI PMC.[1]

    • Key Insight: Details the pKa shift of 3-nitrotyrosine
    • URL:[Link]

  • Nitro-Arginine Protocols

    • Title: NG-nitro-L-arginine Product Information & Protocols.[1][5]

    • Source: MedChemExpress / Cayman Chemical Technical Guides.[1]

    • Key Insight: Protocols for dissolving L-NNA using HCl and heat (60°C).[1][7]

  • Solubility of Hydrophobic Amino Acids

    • Title: Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts.[9]

    • Source:Journal of Chemical & Engineering Data.[1]

    • Key Insight: Data on salting-in effects and solubility limits.[1][10]

    • URL:[Link]

  • 3-Nitrotyrosine Product Guide

    • Title: 3-Nitro-L-tyrosine Product Specifications.[1][2][7][11][12]

    • Source: Thermo Scientific Chemicals.[1][2]

    • Key Insight: Confirms solubility in 1N HCl (50 mg/mL) vs PBS (2 mg/mL).

Sources

avoiding side reactions during nitro reduction of 3-nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the reduction of 3-nitrophenylglycine to 3-aminophenylglycine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate this critical synthetic step, ensuring high yield and purity by mitigating common side reactions.

Troubleshooting Guide & FAQs

This section addresses specific challenges encountered during the nitro reduction of 3-nitrophenylglycine, offering explanations and actionable solutions based on established chemical principles.

Q1: My yield of 3-aminophenylglycine is low, and I'm detecting significant amounts of 3-nitrotoluene. What is causing this decarboxylation, and how can I prevent it?

A1: This is a classic issue of decarboxylation, a common side reaction when subjecting α-amino acids to harsh reaction conditions, particularly elevated temperatures and prolonged reaction times in certain solvents. The nitro group's electron-withdrawing nature can further destabilize the molecule under thermal stress.

Root Cause Analysis:

  • Thermal Stress: High temperatures provide the activation energy needed to break the C-C bond between the carboxyl group and the alpha-carbon.

  • Catalyst Activity: Highly active catalysts, especially in combination with high hydrogen pressure, can create localized "hot spots" on the catalyst surface, accelerating the decarboxylation process.

  • Solvent Choice: Protic solvents, especially at their boiling points, can facilitate proton transfer mechanisms that lead to the loss of CO2.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most critical parameter. Aim for the lowest temperature that still allows for a reasonable reaction rate. For many catalytic hydrogenations, this may be in the range of 25-50°C.

  • Optimize Catalyst Selection & Loading:

    • Switch to a catalyst with higher selectivity, such as 5% Platinum on Carbon (Pt/C), which can often operate effectively at lower temperatures than Palladium catalysts for this type of transformation.

    • Reduce the catalyst loading. Excess catalyst can lead to an overly vigorous reaction and promote side product formation.

  • Control Hydrogen Pressure: Use the lowest pressure that effectively drives the reduction. High pressures can exacerbate both decarboxylation and other side reactions.

  • Solvent System: Employ a solvent with a lower boiling point or one that is less prone to facilitating decarboxylation, such as ethanol, methanol, or THF, under controlled temperature conditions.

Q2: I'm observing the formation of an unexpected dimer or oligomeric species in my final product. What is the likely cause?

A2: The formation of azo or azoxy compounds is a well-known side reaction during nitro group reductions. This occurs when partially reduced nitroso intermediates react with other intermediates, such as hydroxylamines, before they can be fully reduced to the desired amine.

Mechanistic Insight: The reduction of a nitro group (NO₂) to an amine (NH₂) is a multi-step process involving several intermediates:

R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

If the reaction conditions do not favor the complete and rapid conversion to the amine, the highly reactive nitroso and hydroxylamine intermediates can condense to form azoxy (R-N=N(O)-R) or azo (R-N=N-R) species.

Mitigation Strategies:

  • Ensure Efficient Hydrogen Mass Transfer: In catalytic hydrogenations, poor stirring or insufficient hydrogen supply can lead to a "hydrogen-starved" environment at the catalyst surface, allowing intermediates to build up and react with each other. Increase the agitation rate and ensure a consistent hydrogen supply.

  • Select an Appropriate Catalyst System:

    • Catalytic Transfer Hydrogenation (CTH): This method often provides excellent selectivity and avoids the formation of dimers. Using a hydrogen donor like ammonium formate or hydrazine hydrate with a Pd/C catalyst can maintain a high concentration of active hydrogen on the catalyst surface, ensuring rapid and complete reduction.

    • Chemical Reduction: Using reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) can be very effective. The metal acts as a stoichiometric reductant, often minimizing the lifetime of reactive intermediates.

Q3: My final product is contaminated with what appears to be a cyclized byproduct, a lactam. How does this form, and what is the solution?

A3: Intramolecular cyclization to form a lactam is possible, especially if the reaction is run under conditions that activate the carboxylic acid, followed by reaction with the newly formed amino group. While less common than decarboxylation, it can occur if the reaction mixture contains dehydrating agents or is heated excessively post-reduction before workup.

Preventative Measures:

  • Temperature Control Post-Reduction: Once the reduction is complete (as determined by TLC or LCMS), cool the reaction mixture promptly. Avoid prolonged heating of the crude product mixture.

  • pH Control During Workup: The workup procedure is critical. The amino acid product is amphoteric. Maintain a neutral or slightly acidic pH during initial purification steps to keep the amine protonated (as the ammonium salt) and less nucleophilic, thereby preventing it from attacking the carboxylic acid.

  • Protecting Group Strategy: For complex syntheses where absolute prevention of side reactions is paramount, a protecting group strategy is the most robust solution. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the reduction. The ester is significantly less reactive towards intramolecular attack by the amine. The ester can then be hydrolyzed in a separate step after the reduction is complete.

Experimental Protocols

Protocol 1: Selective Catalytic Transfer Hydrogenation (CTH)

This protocol is optimized to minimize decarboxylation and dimer formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenylglycine (1.0 eq).

  • Catalyst & Solvent: Add methanol as the solvent (approx. 10-15 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) (0.05-0.10 eq by weight).

  • Hydrogen Donor: Add ammonium formate (4.0-5.0 eq) in portions to control the initial exotherm.

  • Reaction Execution: Heat the mixture to a gentle reflux (typically around 60-65°C) and monitor the reaction progress by TLC or LCMS. The reaction is often complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure 3-aminophenylglycine.

Protocol 2: Reduction with Iron in Acetic Acid

This classic method is robust and avoids issues with hydrogen gas and specialized pressure equipment.

  • Reaction Setup: To a flask with vigorous mechanical stirring, add 3-nitrophenylglycine (1.0 eq) and a mixture of acetic acid and water (e.g., 1:1 v/v).

  • Reductant Addition: Add fine iron powder (Fe, 3.0-5.0 eq) portion-wise. The reaction is exothermic; use an ice bath to maintain the temperature below 50°C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC/LCMS).

  • Workup: Cool the mixture and filter off the iron salts. Wash the filter cake with dilute acetic acid.

  • Isolation: Adjust the pH of the filtrate to near the isoelectric point of 3-aminophenylglycine (approx. pH 6) to precipitate the product. The solid can be collected by filtration, washed with cold water, and dried.

Visual Workflow & Data Summary

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common side reactions during the reduction.

G Start Start: Low Yield or Impure Product Check_TLC Analyze Crude Product (TLC, LCMS, NMR) Start->Check_TLC Decarboxylation Major Impurity: 3-Nitrotoluene? Check_TLC->Decarboxylation Identify Byproducts Dimer High MW Impurities (Azo/Azoxy Dimers)? Decarboxylation->Dimer No Sol_Decarb Solution: 1. Lower Temperature (25-50°C) 2. Reduce Catalyst Loading 3. Switch to Pt/C or use CTH Decarboxylation->Sol_Decarb Yes Lactam Impurity Matches Lactam Structure? Dimer->Lactam No Sol_Dimer Solution: 1. Use CTH (e.g., Pd/C, NH4HCO2) 2. Use Fe/AcOH Reduction 3. Improve H2 Mass Transfer (Stirring) Dimer->Sol_Dimer Yes Sol_Lactam Solution: 1. Control Post-Reaction Temp 2. Control Workup pH 3. Protect Carboxylic Acid (Ester) Lactam->Sol_Lactam Yes Success Achieved High Yield & Purity Sol_Decarb->Success Sol_Dimer->Success Sol_Lactam->Success

Caption: Troubleshooting flowchart for 3-nitrophenylglycine reduction.

Table 1: Comparison of Reduction Methods
MethodTypical ReagentsKey AdvantagesCommon Side ReactionsMitigation Strategy
Catalytic Hydrogenation H₂, Pd/C or Pt/CClean, high atom economyDecarboxylation, DimerizationLower temp/pressure, Pt catalyst
Transfer Hydrogenation Ammonium Formate, Pd/CNo H₂ gas needed, highly selectiveDecarboxylation (if overheated)Strict temperature control
Chemical Reduction Fe / Acetic AcidLow cost, robust, good selectivityImpurities from metal saltsCareful pH control during workup
Chemical Reduction SnCl₂ / HClEffective for aromatic nitrosStoichiometric tin waste, harsh acidNeutralization and purification

References

  • Decarboxylation of Amino Acids. Organic Chemistry Portal. [Link]

  • Aromatic Amino Acids. ScienceDirect. [Link]

  • Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]

Technical Support Center: Improving Enantiomeric Excess in 3-Nitrophenylglycine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-nitrophenylglycine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot the separation of 3-nitrophenylglycine enantiomers. Achieving high enantiomeric excess (e.e.) is critical, as the biological activity of chiral molecules often resides in a single enantiomer.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Diastereomeric Salt Crystallization
Q1: My enantiomeric excess is consistently low after diastereomeric salt crystallization. What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge in diastereomeric salt resolution. The underlying cause is often suboptimal crystallization conditions that do not sufficiently differentiate the solubilities of the two diastereomeric salts. Here’s a breakdown of potential issues and their solutions:

Possible Causes & Solutions for Low Enantiomeric Excess

Potential Cause Scientific Rationale Recommended Action
Inappropriate Solvent System The difference in solubility between diastereomeric salts is highly dependent on the solvent. A good solvent system will maximize this difference, allowing for the preferential crystallization of one diastereomer.Conduct a solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and also consider solvent mixtures.[1][2]
Cooling Rate is Too Rapid Fast cooling can lead to supersaturation and co-precipitation of both diastereomers, effectively trapping the undesired enantiomer within the crystal lattice of the desired one.[2]Employ a slow, controlled cooling process. Allow the solution to cool gradually to room temperature, followed by a period at a lower, stable temperature (e.g., 4°C).[2]
Impure Resolving Agent The enantiomeric purity of your chiral resolving agent is paramount. Any contamination with its opposite enantiomer will lead to the formation of the undesired diastereomeric salt, which can co-crystallize.Verify the enantiomeric purity of the resolving agent using an appropriate analytical technique (e.g., chiral HPLC, polarimetry). If necessary, purify the agent before use.
Incorrect Stoichiometry Using a non-optimal ratio of the racemic mixture to the resolving agent can negatively impact the resolution efficiency.Systematically vary the stoichiometry of the resolving agent. While a 1:1 molar ratio is a common starting point, sometimes using a slight excess or deficit of the resolving agent can improve the e.e.
Insufficient Equilibration Time The crystallization process is an equilibrium. Insufficient time may not allow for the full expression of the solubility difference between the diastereomers.Increase the crystallization time. Allow the solution to stir at the final crystallization temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.
Section 2: Enzymatic Resolution
Q2: I'm observing poor enantioselectivity in the enzymatic resolution of a 3-nitrophenylglycine derivative. What factors should I investigate?

Enzymatic resolutions are prized for their high selectivity, but this is not always guaranteed.[3] Poor enantioselectivity often points to suboptimal reaction conditions that affect the enzyme's catalytic efficiency and chiral recognition.

Troubleshooting Poor Enantioselectivity in Enzymatic Resolution

Parameter to Investigate Underlying Principle Troubleshooting Steps
Enzyme Choice Different enzymes (e.g., lipases, proteases) have varying substrate specificities and enantioselectivities for a given substrate.Screen a panel of different enzymes. For instance, various lipases (e.g., from Pseudomonas fluorescens or Rhizopus oryzae) can exhibit different selectivities.[4]
Solvent System The solvent can significantly influence the enzyme's conformation and, consequently, its activity and selectivity.Screen a variety of organic solvents. Non-polar solvents like hexane or toluene are often good starting points for lipase-catalyzed reactions.[5]
Temperature Enzyme activity and selectivity are temperature-dependent. Higher temperatures can sometimes decrease selectivity.[5]Perform the reaction at a lower temperature. While this may slow down the reaction rate, it can often lead to a significant improvement in enantiomeric excess.[5]
pH (for aqueous systems) The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate, which is crucial for binding and catalysis.Optimize the pH of the reaction buffer. For enzymatic resolutions of N-acyl-phenylglycine esters, a pH range of 6 to 8 is often effective.[6]
Substrate Modification The structure of the acyl group in an N-acyl-3-nitrophenylglycine derivative can influence how it fits into the enzyme's active site.If you are resolving an N-acyl derivative, try different acyl groups (e.g., acetyl, chloroacetyl) to find a better match for the enzyme's active site.
Section 3: Analytical & Preparative Chiral HPLC
Q3: I am struggling to achieve baseline separation of 3-nitrophenylglycine enantiomers on a chiral HPLC column. What can I do to improve the resolution?

Achieving good separation is fundamental for both accurate analysis of enantiomeric excess and for preparative isolation of pure enantiomers.[7] Poor resolution can often be rectified by systematically optimizing the chromatographic conditions.

Improving Resolution in Chiral HPLC

Parameter Rationale Optimization Strategy
Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor for successful chiral separation.[8] Different CSPs have different chiral recognition mechanisms.If resolution is poor on one type of CSP (e.g., a polysaccharide-based column like Chiralpak), try a different type (e.g., a protein-based or cyclodextrin-based column). Polysaccharide-based CSPs are often a good starting point for amino acids.[8]
Mobile Phase Composition The composition of the mobile phase (the solvent system) dictates the interactions between the analyte and the CSP.Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, this typically involves adjusting the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol or ethanol).[9][10]
Mobile Phase Additives Small amounts of acidic or basic additives can significantly improve peak shape and resolution, especially for ionizable compounds like amino acids.For acidic compounds, add a small amount of an acid like trifluoroacetic acid (TFA). For basic compounds, an amine like diethylamine (DEA) or triethylamine (TEA) can be beneficial.[2][9] However, sometimes removing the additive can improve separation.[11]
Flow Rate Lowering the flow rate can increase the interaction time between the analyte and the CSP, which can lead to better resolution.Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on the resolution.
Temperature Column temperature can affect the kinetics of the chiral recognition process.If your HPLC system has a column oven, try varying the temperature. Lower temperatures often improve resolution, but can increase analysis time and backpressure.
Section 4: General Troubleshooting
Q4: I've tried multiple approaches, but my final product still has a lower than expected enantiomeric excess. What else could be going wrong?

If you've optimized the core resolution step and are still facing issues, it's time to look at other potential sources of racemization or contamination.

Investigating Other Sources of Low Enantiomeric Excess

Potential Issue Explanation Recommended Action
Racemization During Workup or Purification The desired enantiomer may be racemizing under the conditions used for isolation and purification (e.g., exposure to strong acid or base, or high temperatures).[2]Analyze the enantiomeric purity of your product at each stage of the workup and purification process. If you identify a step where the e.e. decreases, modify the conditions to be milder (e.g., use a weaker base, lower the temperature).
Inaccurate Measurement of Enantiomeric Excess The analytical method used to determine the e.e. may not be fully optimized, leading to inaccurate results.Ensure your analytical method (e.g., chiral HPLC, GC, or NMR with a chiral solvating agent) is validated and provides baseline resolution of the enantiomers.[7][12][13]
Contamination Contamination with the racemic starting material or other impurities can interfere with the resolution process or the analysis of the final product.Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity.[9]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic 3-nitrophenylglycine in a suitable solvent (e.g., ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the 3-nitrophenylglycine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a cold environment (e.g., 4°C) and leave undisturbed for 12-24 hours.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to liberate the free amino acid.

  • Extraction and Analysis: Extract the enantiomerically enriched 3-nitrophenylglycine with an organic solvent, dry the organic layer, and concentrate. Analyze the enantiomeric excess by a suitable method like chiral HPLC.

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_method Resolution Method? start->check_method diastereomer Diastereomeric Salt Crystallization check_method->diastereomer Diastereomeric Salt enzyme Enzymatic Resolution check_method->enzyme Enzymatic optimize_solvent Optimize Solvent System diastereomer->optimize_solvent optimize_enzyme Screen Different Enzymes enzyme->optimize_enzyme optimize_cooling Optimize Cooling Rate optimize_solvent->optimize_cooling check_reagent_purity Check Reagent Purity optimize_cooling->check_reagent_purity check_workup Racemization During Workup? check_reagent_purity->check_workup optimize_conditions Optimize Temp, pH, Solvent optimize_enzyme->optimize_conditions optimize_conditions->check_workup modify_workup Modify Workup Conditions (Milder Temp/pH) check_workup->modify_workup Yes check_analysis Analytical Method Validated? check_workup->check_analysis No yes_workup Yes no_workup No modify_workup->check_analysis validate_analysis Validate Analytical Method (e.g., Chiral HPLC) check_analysis->validate_analysis No final_product High Enantiomeric Excess Achieved check_analysis->final_product Yes yes_analysis Yes no_analysis No validate_analysis->final_product

Caption: Troubleshooting flowchart for low enantiomeric excess.

References
  • YAKHAK HOEJI. (2021).
  • N/A. (2024). Enantiomeric amplification of L amino acids: part 2—chirality induced by D-sugars.
  • PMC. (2024).
  • N/A. (n.d.).
  • ResearchGate. (2016). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • N/A. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Benchchem. (n.d.). improving enantiomeric excess in asymmetric synthesis.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • N/A. (2024).
  • N/A. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • N/A. (n.d.).
  • SciELO. (n.d.).
  • PMC. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Nitrophenylglycine Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is engineered for researchers, scientists, and drug development professionals struggling with the incorporation of 3-nitrophenylglycine (3-NPG).

Phenylglycine derivatives are notoriously difficult building blocks. Because the bulky aromatic sidechain is attached directly to the


-carbon (lacking the 

-methylene spacer found in standard aromatic amino acids like phenylalanine), they exhibit severe steric hindrance[1]. In 3-NPG, this is compounded by the strongly electron-withdrawing meta-nitro group, which increases the acidity of the

-proton, making the residue highly susceptible to base-catalyzed epimerization via enolate stabilization[1][2].

This guide provides field-proven troubleshooting strategies, optimized protocols, and FAQs to help you achieve high-yielding, epimerization-free couplings of 3-NPG.

The Mechanistic Challenge: Sterics vs. Stereointegrity

When coupling 3-NPG, chemists are forced to navigate a mechanistic paradox:

  • Steric Hindrance: The direct attachment of the nitrophenyl ring restricts the conformational degrees of freedom of the peptide backbone, drastically reducing the kinetics of nucleophilic attack during amide bond formation[1].

  • Chiral Instability: To overcome these slow kinetics, standard protocols utilize highly reactive coupling reagents (like HATU) and strong bases (like DIPEA) for extended periods. However, the base-catalyzed activation step is the critical trigger for racemization in phenylglycines. The electron-withdrawing nitro group stabilizes the enolate intermediate formed upon

    
    -proton abstraction, leading to rapid epimerization[1][2].
    

G N1 3-Nitrophenylglycine (3-NPG) N2 Aryl Group on α-Carbon N1->N2 N3 Electron-Withdrawing -NO2 N1->N3 N4 Severe Steric Hindrance N2->N4 N5 Increased α-Proton Acidity N2->N5 N3->N5 N6 Slow Coupling Kinetics N4->N6 N7 High Epimerization Risk N5->N7 N8 Solution: COMU + TMP + MAPS N6->N8 N7->N8

Logical workflow linking 3-NPG structural features to synthetic challenges and optimal solutions.

Data-Driven Selection of Coupling Reagents

The choice of coupling reagent and base is the single most critical factor in 3-NPG incorporation. While benzotriazole-based reagents (HBTU, HATU) are standard for hindered amino acids, they promote unacceptable levels of epimerization when used with standard bases like DIPEA[2].

Third-generation uronium salts based on OxymaPure, specifically COMU , have proven superior. COMU generates a highly reactive Oxyma-based active ester that overcomes steric hindrance while maintaining chiral integrity, especially when paired with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, also known as collidine)[2][3][4].

Table 1: Quantitative Comparison of Coupling Conditions for Phenylglycine Derivatives

Coupling ReagentBase (Equiv)Base pKaRelative Coupling EfficiencyDiastereomeric PurityRecommendation for 3-NPG
HATU DIPEA (2.0)10.1Very High< 60%Avoid (Severe epimerization)
HBTU DIPEA (2.0)10.1Moderate< 70%Avoid (Slow kinetics, high epimerization)
DEPBT TMP (2.0)7.4Low> 98%Situational (Good purity, but too slow for 3-NPG)
COMU TMP (2.0) 7.4 Very High > 98% Optimal (Fast kinetics, preserves chirality)

Data synthesized from comparative studies on phenylglycine racemization and COMU efficacy[2][3].

Step-by-Step Optimized Protocol: COMU/TMP Microwave-Assisted SPPS

To minimize the time the activated 3-NPG species spends in the presence of base, Microwave-Assisted Peptide Synthesis (MAPS) is highly recommended. Controlled microwave heating accelerates the nucleophilic attack, outcompeting the slower epimerization pathway[5].

Self-Validating System: COMU provides a visual cue for reaction monitoring. When TMP is added to a COMU solution, it turns a distinct pink color, confirming active ester formation[6]. If the solution remains colorless, the activation has failed.

Materials Required:

  • Fmoc-3-NPG-OH (3.0 equivalents)

  • COMU (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

  • Resin Swelling & Deprotection: Swell the resin-bound peptide in DMF for 20 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Timing): In a separate vial, dissolve Fmoc-3-NPG-OH (3 eq) and COMU (3 eq) in a minimal volume of DMF to yield a ~0.2 M solution.

  • Base Addition: Add TMP (6 eq) to the vial. The solution will immediately turn pink[6]. Do not pre-activate for more than 1 minute to prevent premature oxazolone formation and subsequent epimerization.

  • Microwave Coupling: Transfer the activated pink solution to the resin. Irradiate in a peptide microwave synthesizer at 50°C and 22 Watts for 10 minutes [5].

    • Causality: The low-power, moderate-temperature microwave energy provides enough kinetic energy to overcome the steric clash of the nitrophenyl ring without providing the extended time required for the base to abstract the

      
      -proton.
      
  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Capping: Due to the extreme steric hindrance, a second coupling cycle is often required. If moving to the next residue after single or double coupling, cap any unreacted amines using acetic anhydride/pyridine to prevent deletion sequences.

Frequently Asked Questions (FAQs)

Q: Why does my 3-NPG peptide show two distinct peaks with the exact same mass on LC-MS? A: You are observing diastereomers resulting from the epimerization of the 3-NPG residue. Phenylglycines are highly prone to racemization because the


-proton is unusually acidic. During the base-catalyzed coupling step, abstraction of this proton forms an enolate intermediate stabilized by the adjacent aromatic ring[1]. To fix this, switch your base from DIPEA to TMP and use COMU as your coupling reagent[2].

Q: Can I use standard room-temperature coupling for 3-NPG? A: It is highly discouraged. Because of the severe steric hindrance caused by the meta-nitro group and the direct attachment of the phenyl ring to the


-carbon, room-temperature couplings require extended reaction times (often >2 hours). Prolonged exposure of the activated amino acid to basic conditions drastically increases the rate of epimerization[2][5]. Microwave-assisted coupling (50°C for 10 min) forces the reaction to completion quickly, preserving stereointegrity[5].

Q: Why use COMU instead of HATU? They are both highly reactive. A: While HATU (an HOAt-based reagent) is excellent for general steric hindrance, it is too harsh for phenylglycines and leads to significant racemization. COMU is a third-generation uronium salt based on OxymaPure. It matches or exceeds HATU's reactivity but operates via an Oxyma-based active ester, which has a significantly lower propensity for promoting epimerization. Furthermore, COMU is non-explosive and highly soluble in DMF[3][4][7].

Q: Does the position of 3-NPG in the peptide sequence matter? A: Yes. Coupling onto the amine of a resin-bound 3-NPG is generally slower than coupling the carboxyl group of 3-NPG onto a growing chain, due to the steric shielding of the N-terminus by the bulky nitrophenyl group. If you are coupling the next amino acid onto the N-terminus of 3-NPG, employ the same COMU/TMP microwave protocol to ensure complete amide bond formation.

References
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Luxembourg Bio Technologies / Elsevier Ltd.
  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.BenchChem.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.Luxembourg Bio Technologies.

Sources

Technical Support Center: Stability of (2S)-2-Amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of (2S)-2-amino-2-(3-nitrophenyl)acetic acid (also known as L-3-nitrophenylglycine) in acidic media. This content is structured for researchers and process chemists requiring high-fidelity control over chiral integrity during synthesis and analysis.

Executive Technical Summary

(2S)-2-amino-2-(3-nitrophenyl)acetic acid is a non-proteinogenic arylglycine. Unlike alkyl amino acids (e.g., Leucine), arylglycines possess a benzylic


-proton. In this specific molecule, the 3-nitro group  (electron-withdrawing) exerts a negative inductive effect (-I), significantly increasing the acidity of the 

-proton compared to unsubstituted phenylglycine.
  • Core Stability Status: Conditionally Stable in acidic media at ambient temperature.

  • Primary Risk: Acid-Catalyzed Racemization (Conversion of 2S to 2R).

  • Secondary Risk: Precipitation of low-solubility salts (depending on counter-ion).

  • Critical Parameter: Temperature.[1][2][3] Heating in acidic media (>40°C) will accelerate racemization exponentially.

Mechanism of Instability: Why Acid Matters

The stability of this molecule is governed by the lability of the


-proton. In acidic media, the mechanism of racemization proceeds via the acid-catalyzed enolization  of the carboxylic acid group.
The "Nitro Effect"

The 3-nitro substituent destabilizes the chiral center through electronic withdrawal:

  • Inductive Effect: The

    
     group pulls electron density from the phenyl ring.
    
  • Transmission: This deficiency is transmitted to the benzylic carbon (

    
    -carbon).
    
  • Result: The pKa of the

    
    -proton drops, making it easier to remove even in acidic conditions, facilitating the formation of the achiral enol intermediate.
    
Visualization: Acid-Catalyzed Racemization Pathway

The following diagram illustrates the mechanistic flow leading to loss of optical purity.

RacemizationMechanism cluster_effect Nitro Group Effect S_Isomer (2S)-Isomer (Chiral) Protonation Carbonyl Oxygen Protonation (+H+) S_Isomer->Protonation Acidic Media Enol Achiral Enediol Intermediate Protonation->Enol Loss of α-proton (Rate Limiting Step) Reprotonation Tautomerization (-H+) Enol->Reprotonation Non-stereoselective Attack Racemic Racemic Mixture (2S + 2R) Reprotonation->Racemic

Figure 1: Mechanism of acid-catalyzed racemization. The achiral enediol intermediate is stabilized by the electron-withdrawing 3-nitrophenyl group, accelerating the loss of chirality.

Troubleshooting Guide & FAQs

Scenario A: "I am observing a loss of enantiomeric excess (ee%) during workup."

Diagnosis: You likely exposed the compound to acid and heat simultaneously, or prolonged exposure to strong acid.

Potential CauseTechnical ExplanationCorrective Action
Thermal Stress Heating acidic solutions (>40°C) provides the activation energy for

-deprotonation.
Strictly control T < 25°C. Perform all acid quenches and washes in an ice bath.
Strong Acid Concentration High molarity acids (e.g., 6M HCl) increase the concentration of the protonated carbonyl species.Dilute. Use 0.5M - 1M HCl for pH adjustments. Avoid concentrated H₂SO₄.
Solvent Effect Organic acids (Acetic Acid, TFA) can sometimes promote racemization more than mineral acids due to solubility/solvation effects.Switch to Mineral Acids. Use dilute HCl for acidification steps rather than glacial acetic acid.
Scenario B: "The compound is precipitating unexpectedly in my acidic HPLC mobile phase."

Diagnosis: Formation of insoluble salts or "salting out" effects.

  • The Issue: While the amine is protonated (

    
    ), the presence of certain counter-ions (like perchlorate or high concentrations of phosphate) can form insoluble ion pairs.
    
  • Solution:

    • Switch to 0.1% Formic Acid or 0.1% Phosphoric Acid (low concentration).

    • Avoid Trifluoroacetic Acid (TFA) if high concentrations (>0.5%) are causing ion-pairing issues, although 0.1% TFA is usually safe.

    • Ensure organic modifier (Acetonitrile/Methanol) is sufficient to solubilize the phenyl ring.

Scenario C: "Can I store the stock solution in 0.1M HCl?"

Answer: Short-term only (Hours). While 3-nitrophenylglycine is more stable in acid than in base (where racemization is rapid), long-term storage in aqueous acid can lead to slow racemization (approx. 1-2% loss per week at RT) and potential hydrolysis if derivatives (esters/amides) are present.

  • Best Practice: Store as a solid hydrochloride salt at -20°C. Reconstitute immediately before use.

Validated Protocols

Protocol 1: Safe Acidification/Workup

Use this protocol to isolate the free acid from a basic reaction mixture without racemization.

  • Preparation: Cool the reaction mixture to 0–5°C using an ice/water bath.

  • Acid Selection: Prepare 1.0 M HCl (cold).

  • Addition: Add acid dropwise with vigorous stirring. Monitor pH continuously.

  • Endpoint: Stop acidification immediately upon reaching pH 2.0–2.5 .

    • Why? Going lower (pH < 1) increases ionic strength and acid-catalysis risk without improving solubility.

  • Extraction: Immediately extract into the organic phase (e.g., EtOAc) or filter if the product precipitates. Do not let the acidic aqueous solution sit overnight.

Protocol 2: Determination of Enantiomeric Excess (ee%)

Standard HPLC method to verify stability.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).

    • Note: Standard C18 columns cannot separate enantiomers.

  • Mobile Phase:

    • Solvent A: Acetonitrile[4][5]

    • Solvent B: 50 mM aqueous Perchloric Acid (pH 1.5) or Methanol/Water with 0.1% Formic Acid (depending on column).

  • Detection: UV at 254 nm (Nitro group provides strong absorbance).

  • Calculation:

    
    
    

Stability Decision Tree

Use this workflow to determine if your experimental conditions are safe for (2S)-2-amino-2-(3-nitrophenyl)acetic acid.

StabilityTree Start Start: Acidic Experiment Planning CheckTemp Is Temperature > 25°C? Start->CheckTemp CheckTime Is Exposure Time > 4 Hours? CheckTemp->CheckTime No Unstable HIGH RISK: Racemization Likely Modify Conditions CheckTemp->Unstable Yes CheckAcid Is Acid Conc > 2M? CheckTime->CheckAcid Yes Stable LOW RISK: Proceed (Monitor ee%) CheckTime->Stable No CheckAcid->Unstable Yes CheckAcid->Stable No

Figure 2: Decision logic for handling (2S)-2-amino-2-(3-nitrophenyl)acetic acid in acidic media.

References

  • General Mechanism of Arylglycine Racemization: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.

  • Acid-Catalyzed Enolization Kinetics: Smith, G. G., & Sivade, A. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 844-849.

  • Electronic Effects of Nitro Group (Hammett Equation Context): Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Stability of Phenylglycine Derivatives: Clark, J. (2016). Amino Acid Racemization: A Tool for Dating. ScienceDirect Topics.

Sources

Technical Support Center: Purification of 3-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-nitrophenylglycine. As a crucial building block in various pharmaceutical and research applications, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established purification principles and practical laboratory experience. Our aim is to empower you to overcome common challenges and achieve high-purity 3-nitrophenylglycine efficiently.

Introduction: The Challenge of Purifying 3-Nitrophenylglycine

The synthesis of 3-nitrophenylglycine, most commonly achieved through the direct nitration of phenylglycine, presents a classic purification challenge. The nature of electrophilic aromatic substitution on a substituted benzene ring, such as phenylglycine, inevitably leads to the formation of a mixture of isomers. The primary impurities encountered are the ortho (2-nitrophenylglycine) and para (4-nitrophenylglycine) isomers, alongside unreacted starting material and potentially dinitrated byproducts. The separation of these structurally similar molecules requires a systematic and optimized approach. This guide will walk you through the common hurdles and their solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of 3-nitrophenylglycine.

Q1: My crude product is a mixture of nitrophenylglycine isomers. How can I selectively isolate the 3-nitro isomer?

A1: The most effective methods for separating the 2-, 3-, and 4-nitrophenylglycine isomers are fractional crystallization and column chromatography. The choice between these depends on the scale of your reaction and the resources available.

  • Fractional Crystallization: This technique exploits the subtle differences in the solubility of the isomers in a given solvent system.[1][2] It is often a good first approach for larger scale purifications.

    • Underlying Principle: The solubility of organic compounds is influenced by their molecular structure. The different positions of the nitro group in the isomers lead to variations in their crystal lattice energies and interactions with the solvent, resulting in different solubilities.[1]

    • Recommended Protocol:

      • Solvent Screening: Begin by testing the solubility of your crude mixture in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show a significant difference in solubility for the desired 3-nitro isomer compared to the 2- and 4-nitro isomers. Common solvent systems to evaluate include ethanol-water, isopropanol-water, and acetic acid-water.

      • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly. The isomer with the lowest solubility in the cold solvent will crystallize out first.[3][4]

      • Monitoring: Analyze the crystalline solid and the remaining mother liquor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the isomeric composition. You may need to perform multiple recrystallization steps to achieve the desired purity.

  • Column Chromatography: For smaller scale purifications or when fractional crystallization proves ineffective, column chromatography offers a more precise separation.

    • Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[5] The polarity differences between the nitrophenylglycine isomers allow for their separation on a polar stationary phase like silica gel.

    • Recommended Protocol:

      • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

      • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point. The optimal ratio will need to be determined by TLC analysis to achieve good separation of the spots corresponding to the different isomers.

      • Elution: The isomers will elute at different rates. Typically, the least polar isomer will elute first. Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure 3-nitrophenylglycine.

Q2: After recrystallization, I still see unreacted phenylglycine in my product. How can I remove it?

A2: The presence of unreacted starting material indicates that the purification method did not adequately differentiate between the product and the starting material. Here are a few strategies to address this:

  • pH Adjustment and Extraction: Phenylglycine and nitrophenylglycines are amino acids and thus have both acidic (carboxylic acid) and basic (amino) functional groups. Their solubility in aqueous solutions is highly pH-dependent.

    • Underlying Principle: The isoelectric point (pI) is the pH at which an amino acid has a net zero charge and is least soluble in water. The pI of phenylglycine will differ from that of the nitrophenylglycines due to the electron-withdrawing nature of the nitro group. You can exploit this difference to selectively precipitate one from the other.

    • Recommended Protocol:

      • Dissolve the impure product in a dilute acidic solution (e.g., 1M HCl).

      • Slowly add a dilute base (e.g., 1M NaOH) with stirring to gradually increase the pH.

      • Monitor the pH and look for precipitation. The compound that precipitates first is the one at or near its pI. You may need to test this on a small scale to determine the optimal pH for selective precipitation of either the starting material or the product.

      • Filter the precipitate and analyze both the solid and the remaining solution to assess the separation.

  • Refined Recrystallization: If the solubility difference between phenylglycine and 3-nitrophenylglycine in your initial solvent system is not significant, you need to screen for a more effective solvent or solvent pair. A mixture of a polar and a non-polar solvent can sometimes provide better selectivity.

Q3: My TLC analysis shows a spot that I suspect is a dinitrated byproduct. How can I remove this?

A3: Dinitrophenylglycine is significantly more polar than the mononitrated products due to the presence of two nitro groups. This difference in polarity is the key to its removal.

  • Column Chromatography: This is the most reliable method for removing highly polar impurities like dinitrated byproducts.

    • Underlying Principle: The highly polar dinitrated compound will adsorb much more strongly to the silica gel stationary phase compared to the mononitrated isomers.

    • Recommended Protocol:

      • Use a similar column chromatography setup as described in A1.

      • When eluting with your chosen solvent system, the less polar mononitrated isomers will travel down the column more quickly.

      • The dinitrated byproduct will remain near the top of the column. You can either collect the desired product before the dinitrated compound begins to elute, or you can increase the polarity of the mobile phase (e.g., by adding more methanol) to eventually wash the dinitrated compound off the column after your product has been collected.

  • Recrystallization: It is possible that a carefully chosen solvent system for recrystallization will leave the more polar dinitrated byproduct in the mother liquor. However, column chromatography is generally more effective for this type of separation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my 3-nitrophenylglycine during purification?

A1: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: TLC is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of the purity of your fractions.[6] Due to the nitro group, the spots are often visible under UV light.

  • HPLC: For a more quantitative analysis of isomeric purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7][8] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol will typically provide good separation of the isomers.

Q2: I'm having trouble getting my 3-nitrophenylglycine to crystallize during recrystallization. What can I do?

A2: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure 3-nitrophenylglycine to the solution to provide a nucleation site for crystal growth.[9]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.[4]

  • Re-evaluate Solvent System: If the compound "oils out" instead of crystallizing, it may be that the boiling point of your solvent is higher than the melting point of your compound, or that the solution is still too concentrated with impurities.[10] Try using a solvent with a lower boiling point or a different solvent pair.

  • Slow Cooling: Ensure the solution is cooling slowly and without agitation to allow for the formation of well-defined crystals.[4] Rapid cooling can trap impurities.

Q3: What are some common safety precautions to take during the nitration and purification of 3-nitrophenylglycine?

A3: Nitration reactions can be highly exothermic and produce toxic byproducts.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when working with concentrated acids. The nitrated products themselves should also be handled with care as nitroaromatic compounds can be toxic.

Data Summary and Experimental Protocols

Table 1: Common Solvents for Recrystallization of Nitrophenylglycine Isomers
Solvent SystemApplication Notes
Ethanol/WaterA versatile polar protic system. The ratio can be adjusted to fine-tune solubility.
Isopropanol/WaterSimilar to ethanol/water, but isopropanol is less polar.
Acetic Acid/WaterUseful for amino acids, but residual acetic acid may need to be removed.
Ethyl Acetate/HexanesA common non-polar/polar aprotic system for chromatography, can also be used for recrystallization.
Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-nitrophenylglycine. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: General Procedure for Flash Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure 3-nitrophenylglycine and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-nitrophenylglycine from a crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture (3-NPG, 2-NPG, 4-NPG, Phenylglycine, DNP-G) Recrystallization Fractional Recrystallization Crude->Recrystallization Initial Purification Purity_Analysis1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis1 Column_Chromatography Column Chromatography Pure_Product Pure 3-Nitrophenylglycine Column_Chromatography->Pure_Product Collect Pure Fractions Impure_Fractions Impure Fractions/Mother Liquor Column_Chromatography->Impure_Fractions Purity_Analysis1->Column_Chromatography Purity < 98% Purity_Analysis1->Pure_Product Purity > 98% Repurify Repurify or Discard Impure_Fractions->Repurify

Caption: A decision-making workflow for the purification of 3-nitrophenylglycine.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU.
  • Fractional Crystalliz
  • Fractional crystalliz
  • Technical Support Center: Purification of Synthesized 3,4-Dinitrophenyl-Glycosides. BenchChem.
  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. University of Massachusetts Lowell, Department of Chemistry.
  • Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl).
  • Nitro compound synthesis by nitrite substitution or nitr
  • L-Phenylglycine synthesis. ChemicalBook.
  • Recrystallization-1.doc.pdf. University of Wisconsin-La Crosse.
  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences and Research.
  • HPLC Methods for analysis of Glycine.
  • How can I prepare 4-nitro-phenylglycine
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
  • Chromatography: Techniques of Separ
  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
  • On the design of crystallization-based separation processes: Review and extension. AIChE Journal.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis.
  • Production of D-phenylglycine-related amino acids by immobilized microbial cells. PubMed.
  • Purification method of glycine.

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Validation & Comparative

A Comparative Guide to Chiral HPLC Separation Methods for 3-Nitrophenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and analytical chemistry, the stereoselective separation of enantiomers is a critical endeavor. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and efficient analytical methods for their resolution and quantification. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 3-nitrophenylglycine enantiomers, a key chiral building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in developing and optimizing their chiral separation methods.

The Imperative of Chiral Separation

The therapeutic activity of a chiral drug often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. 3-Nitrophenylglycine, with its stereocenter at the alpha-carbon, is a prime example where enantiomeric purity is paramount for its downstream applications in drug synthesis. Chiral HPLC stands as the most prevalent and versatile technique for this purpose, offering high resolution and sensitivity.[1]

Understanding the Chiral Recognition Mechanism

The foundation of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). This interaction, often described by the "three-point interaction model," posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. These interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic bonding. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.[2]

A Comparative Analysis of Chiral Stationary Phases for 3-Nitrophenylglycine

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. For an analyte like 3-nitrophenylglycine, which possesses an aromatic ring, a carboxyl group, and an amino group, several types of CSPs are viable candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds.[3][4] Their versatility stems from a combination of hydrogen bonding, π-π, and steric interactions facilitated by the carbamate groups on the polysaccharide backbone.

  • Cellulose-based CSPs (e.g., Chiralcel® OD-H): These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), are known for their excellent chiral recognition abilities for a wide variety of racemates.[5] The helical structure of the cellulose derivative creates chiral grooves where analytes can bind. For 3-nitrophenylglycine, the aromatic ring can engage in π-π stacking with the phenyl groups of the CSP, while the carboxyl and amino groups can form hydrogen bonds.

  • Amylose-based CSPs (e.g., Chiralpak® AD-H): Amylose derivatives, like amylose tris(3,5-dimethylphenylcarbamate), offer a different spatial arrangement of the carbamate groups compared to their cellulose counterparts, often leading to complementary or superior enantioselectivity.[6] Screening both cellulose and amylose-based CSPs is a common and effective strategy in chiral method development.[7]

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these CSPs are based on a smaller chiral molecule covalently bonded to a silica support.[8][9] For 3-nitrophenylglycine, a Pirkle-type phase with a π-acceptor character, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, is particularly well-suited.[10]

  • Mechanism of Action: The separation on a Pirkle-type CSP relies on π-π interactions between the electron-deficient aromatic rings of the CSP (e.g., 3,5-dinitrobenzoyl group) and the electron-rich aromatic ring of the analyte. The nitro group on 3-nitrophenylglycine can influence this interaction. Additionally, hydrogen bonding and dipole-dipole interactions involving the amide linkage of the CSP and the functional groups of the analyte play a crucial role.[11]

  • Advantages: Pirkle-type columns are known for their robustness, broad solvent compatibility, and the ability to invert the elution order by using a CSP with the opposite chirality.[8][9]

Protein-Based CSPs

Immobilized proteins, such as α1-acid glycoprotein (AGP), can also serve as effective CSPs for the separation of chiral acids and amines.[12]

  • Mechanism of Action: Chiral recognition on protein-based CSPs is a complex interplay of ionic, hydrophobic, and hydrogen bonding interactions within the protein's chiral binding sites. The pH of the mobile phase is a critical parameter as it affects the ionization state of both the analyte and the protein, thereby influencing retention and enantioselectivity.

Mobile Phase: The Key to Optimization

The mobile phase composition is a powerful tool for optimizing chiral separations. The choice of solvent, modifiers, and additives can significantly impact retention times, peak shape, and, most importantly, the resolution of the enantiomers.[13]

Normal-Phase vs. Reversed-Phase Chromatography
  • Normal-Phase: Typically employs a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol). This mode is often the first choice for polysaccharide and Pirkle-type CSPs, as it tends to provide higher enantioselectivity.[6]

  • Reversed-Phase: Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol) and is compatible with immobilized polysaccharide and some Pirkle-type CSPs. This mode is advantageous for analytes that are more soluble in aqueous media.

The Role of Modifiers and Additives
  • Alcohols as Modifiers: In normal-phase mode, the type and concentration of the alcohol modifier are critical. Less polar alcohols like isopropanol generally provide stronger retention and sometimes better selectivity compared to more polar ones like methanol.

  • Acidic and Basic Additives: For ionizable compounds like 3-nitrophenylglycine, the addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) to the mobile phase is often necessary to suppress ionization and improve peak shape. For an acidic analyte like 3-nitrophenylglycine, an acidic additive is typically used.[5]

Comparative Performance Summary

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhaseAdvantages for 3-Nitrophenylglycine
Polysaccharide-Based (Cellulose/Amylose) π-π interactions, hydrogen bonding, steric interactionsNormal-Phase: Hexane/Alcohol; Reversed-Phase: Water/Acetonitrile or MethanolBroad applicability, high success rate for a wide range of compounds. The aromatic ring and functional groups of 3-nitrophenylglycine can engage in multiple interactions.
Pirkle-Type (π-acceptor) π-π interactions, hydrogen bonding, dipole-dipole interactionsNormal-Phase: Hexane/AlcoholStrong π-π interactions with the nitrophenyl group are expected. Robust and allows for elution order inversion.
Protein-Based (e.g., AGP) Ionic, hydrophobic, and hydrogen bonding interactionsReversed-Phase: Aqueous buffers with organic modifiersEffective for ionizable compounds. The amphipathic nature of 3-nitrophenylglycine makes it a suitable candidate.

Experimental Protocols

The following are generalized, step-by-step protocols for developing a chiral HPLC method for 3-nitrophenylglycine.

Protocol 1: Screening of Polysaccharide-Based CSPs in Normal-Phase Mode
  • Column Selection:

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Initial Mobile Phase:

    • n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

  • Optimization:

    • If no or poor separation is observed, systematically vary the IPA concentration (e.g., 20%, 30%).

    • If retention is too long, increase the IPA concentration.

    • If resolution is still poor, try a different alcohol modifier (e.g., ethanol).

    • Evaluate the effect of temperature (e.g., 15 °C and 40 °C). Lower temperatures often improve resolution.

Protocol 2: Analysis on a Pirkle-Type CSP
  • Column Selection:

    • Regis (R)-Phenylglycine (250 x 4.6 mm, 5 µm)

  • Initial Mobile Phase:

    • n-Hexane / Ethanol (95:5, v/v) with 0.1% TFA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

  • Optimization:

    • Adjust the ethanol concentration to optimize retention and resolution.

    • If peak shape is poor, ensure the TFA concentration is sufficient to suppress ionization.

    • Consider using the (S)-Phenylglycine column to invert the elution order, which can be beneficial for quantifying a minor enantiomeric impurity.

Visualizing the Method Development Workflow

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Racemic 3-Nitrophenylglycine Sample Screen_Polysaccharide Screen on Polysaccharide CSPs (Chiralcel OD-H, Chiralpak AD-H) Normal Phase: Hexane/IPA + 0.1% TFA Start->Screen_Polysaccharide Screen_Pirkle Screen on Pirkle-Type CSP ((R)-Phenylglycine) Normal Phase: Hexane/EtOH + 0.1% TFA Start->Screen_Pirkle Evaluate Evaluate Resolution (Rs) and Peak Shape Screen_Polysaccharide->Evaluate Screen_Pirkle->Evaluate Optimize_MP Optimize Mobile Phase - % Modifier - Modifier Type (IPA vs. EtOH) - Additive Concentration Evaluate->Optimize_MP Rs < 1.5 or Poor Shape Final_Method Final Validated Method Evaluate->Final_Method Rs > 1.5 & Good Shape Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Temp->Final_Method

Caption: A streamlined workflow for chiral HPLC method development for 3-nitrophenylglycine.

Concluding Remarks for the Practicing Scientist

The successful chiral separation of 3-nitrophenylglycine is readily achievable with a systematic approach to method development. Polysaccharide-based and Pirkle-type CSPs represent the most promising starting points. The key to a robust and reliable method lies in the careful optimization of the mobile phase composition and temperature. By understanding the principles of chiral recognition and methodically exploring the parameter space, researchers can efficiently develop methods that meet the stringent requirements of the pharmaceutical industry. This guide serves as a foundational resource to empower scientists in this critical analytical task.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Retrieved from [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Retrieved from [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. (n.d.). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). (2009). PubMed. Retrieved from [Link]

  • Regis Technologies, Inc. - HPLC. (n.d.). Retrieved from [Link]

  • Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases. (2010). PubMed. Retrieved from [Link]

  • CHIRALPAK AD-H. (n.d.). Retrieved from [Link]

  • Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Other Chiral Phases. (n.d.). Regis Technologies. Retrieved from [Link]

  • Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. (n.d.). SpringerLink. Retrieved from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved from [Link]

  • Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. (n.d.). PubMed. Retrieved from [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (n.d.). PMC. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved from [Link]

  • Chirex Pirkle-brush concept Chiral LC columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Phenylglycine. (n.d.). Regis Technologies. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Semantic Scholar. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). HPLC. Retrieved from [Link]

  • APPLICATIONS. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. (n.d.). Retrieved from [Link]

  • Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024). (2025). MDPI. Retrieved from [Link]

  • Chiral Separation Techniques. (n.d.). chemistlibrary. Retrieved from [Link]

  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors. (2009). PubMed. Retrieved from [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (n.d.). PMC. Retrieved from [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025). ResearchGate. Retrieved from [Link]

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  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). PMC. Retrieved from [Link]

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  • Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. (1990). Retrieved from [Link]

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NMR Characterization Guide: (2S)-2-Amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of (2S)-2-amino-2-(3-nitrophenyl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Chiral Standard

(2S)-2-amino-2-(3-nitrophenyl)acetic acid (also known as L-3-nitrophenylglycine) is a critical non-proteinogenic amino acid scaffold used in the synthesis of peptide mimetics and inhibitors. Its structural integrity—specifically the maintenance of the (S)-configuration at the


-carbon—is paramount for biological activity.

This guide objectively compares the NMR-based characterization protocols for this compound. Unlike standard "Certificate of Analysis" data, we analyze the performance of different solvent systems and chiral discrimination techniques to provide a robust roadmap for validation.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9]
  • CAS: 131757-37-2 (Generic/Racemic), Specific (S)-isomer references often derived.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.16 g/mol [1]

  • Chiral Center: C2 (

    
    -carbon)
    

Comparative Analysis of NMR Methodologies

We evaluate three distinct NMR workflows for characterizing this product. The "Performance" here is defined by spectral resolution , structural insight , and enantiomeric discrimination .

FeatureMethod A: Deuterated Acid (D₂O + DCl) Method B: Aprotic Polar (DMSO-d₆) Method C: Chiral Solvating Agent (CSA)
Primary Utility Stoichiometry & Purity Conformational Analysis Enantiomeric Excess (ee)
Solubility Excellent (as cation)Good (as zwitterion)Variable (depends on CSA)
Exchangeable Protons Invisible (exchanged to D)Visible (NH₂, COOH)Visible/Broad

-Proton Resolution
Sharp SingletDoublet/Broad (coupling to NH)Split signals (if racemic)
Performance Rating ⭐⭐⭐⭐⭐ (Routine QC)⭐⭐⭐⭐ (Structural ID)⭐⭐⭐ (Chiral Purity)
Method A: The Gold Standard (D₂O + DCl)

Why it wins for Routine QC: In neutral D₂O, zwitterionic amino acids often suffer from solubility issues or pH-dependent shifts. Acidifying with DCl protonates the amine (


), locking the conformation and ensuring solubility.
  • Observation: The exchangeable protons (

    
     and 
    
    
    
    ) disappear, leaving a clean spectrum dominated by the skeletal protons.
  • Diagnostic Value: The

    
    -proton appears as a sharp singlet, uncoupled from the nitrogen protons, allowing for precise integration against the aromatic signals to confirm the 3-nitro substitution pattern.
    
Method B: Structural Confirmation (DMSO-d₆)

Why it is necessary: To observe the amide/amine protons. In DMSO-d₆, proton exchange is slow.

  • Observation: The

    
    -proton often appears as a multiplet due to coupling with the 
    
    
    
    protons.
  • Diagnostic Value: Confirms the presence of the amino group and carboxylic acid (often a broad hump >11 ppm).

Method C: The "Alternative" to Chiral HPLC

The Challenge: Standard NMR is achiral; the (2S) and (2R) enantiomers have identical spectra.

  • The Solution: Add a Chiral Solvating Agent (CSA) like (R)-1,1'-bi-2-naphthol or

    
    -cyclodextrin .
    
  • Performance: The CSA forms transient diastereomeric complexes.[2] If the sample is pure (2S), the

    
    -proton remains a single set of peaks. If racemic, the 
    
    
    
    -proton signal splits.
  • Comparison: While Chiral HPLC is more sensitive (<0.1% impurity), CSA-NMR is faster for "quick-check" validation (>95% ee).

Representative Experimental Data

Predicted 1H NMR Data (400 MHz, D₂O + DCl)

Reference: HDO at 4.79 ppm.

PositionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2 8.35 Singlet (t)1HAr-H (C2')Most deshielded due to flanking

and alkyl group.
4 8.28 Doublet (d)1HAr-H (C4')Ortho to

; strong electron-withdrawing effect.
6 7.85 Doublet (d)1HAr-H (C6')Ortho to alkyl group; less deshielded than H4.
5 7.70 Triplet (t)1HAr-H (C5')Meta to

; least affected aromatic proton.

-CH
5.45 Singlet (s)1H

Deshielded by

,

, and 3-nitroaryl ring.

> Note on Shift Comparison: Unsubstituted Phenylglycine


-CH typically appears at ~5.1-5.2 ppm in acidic D₂O. The 3-nitro group (electron-withdrawing) shifts the signal downfield to ~5.45 ppm.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Purity Assessment

Objective: Obtain a high-resolution spectrum to validate chemical structure and solvent purity.

  • Weighing: Weigh 10-15 mg of (2S)-2-amino-2-(3-nitrophenyl)acetic acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of D₂O .

  • Acidification: Add 1-2 drops of 35% DCl (deuterium chloride).

    • Reasoning: This converts the zwitterion to the cationic hydrochloride salt, enhancing solubility and collapsing the

      
      -proton multiplet to a singlet (by exchanging amine protons).
      
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Scans: 16-32.

    • Relaxation Delay (D1): 5 seconds (critical for accurate integration of the isolated

      
      -proton).
      
    • Pulse Angle: 30°.[2]

Protocol 2: Chiral Purity Check (CSA Method)

Objective: Confirm (S)-enantiomer excess without HPLC.

  • Host Solution: Prepare a solution of

    
    -cyclodextrin  (20 mg) in 0.6 mL D₂O/NaOD (pH ~9).
    
    • Reasoning: Basic pH ensures the amino acid is anionic (

      
      ), facilitating inclusion into the cyclodextrin cavity.
      
  • Analyte Addition: Add 2 mg of the (2S)-amino acid product.

  • Acquisition: Acquire 1H NMR.

  • Analysis: Focus on the

    
    -proton region (~4.5 - 5.0 ppm in basic solution).
    
    • Pass Criteria: A single singlet/doublet is observed.

    • Fail Criteria: Two distinct signals (splitting

      
       ppm) indicate the presence of the (2R) enantiomer.
      

Workflow Visualization

The following diagram illustrates the logical flow for validating the product, distinguishing between chemical identity (1D NMR) and stereochemical purity (Chiral NMR/HPLC).

NMR_Characterization_Workflow Start Raw Product (2S)-2-amino-2-(3-nitrophenyl)acetic acid Solubility_Check Solubility Check (D2O vs DMSO) Start->Solubility_Check Method_A Method A: D2O + DCl (Protonated Cation) Solubility_Check->Method_A Preferred for Integration Method_B Method B: DMSO-d6 (Zwitterion/Neutral) Solubility_Check->Method_B For Amide H detection Spectrum_A Spectrum A: No Exchangeable H Alpha-H = Singlet Method_A->Spectrum_A Spectrum_B Spectrum B: Visible NH2/COOH Alpha-H = Multiplet Method_B->Spectrum_B Decision Structural Identity Confirmed? Spectrum_A->Decision Spectrum_B->Decision Chiral_Check Stereochemical Validation Decision->Chiral_Check Yes CSA_Method NMR + Chiral Solvating Agent (e.g., Cyclodextrin) Chiral_Check->CSA_Method Rapid In-situ Test HPLC_Method Alternative: Chiral HPLC (Crown Ether Column) Chiral_Check->HPLC_Method High Sensitivity Final_QC Final QC Report Identity + Purity >98% CSA_Method->Final_QC HPLC_Method->Final_QC

Caption: Logical workflow for the structural and stereochemical validation of (2S)-3-nitrophenylglycine.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000977: NMR Characterization of Glycine Derivatives. University of Wisconsin-Madison. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3] Wiley-Interscience. (Detailed protocols on CSA usage).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Hammett substituent effects on chemical shifts).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53408527 (2-Amino-2-(2-nitrophenyl)acetic acid - Isomer Analog).[Link]

Sources

A Researcher's Guide to Determining the Absolute Configuration of 3-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a chiral molecule is not a mere structural detail; it is a critical determinant of its biological activity, efficacy, and safety profile. For a molecule like 3-nitrophenylglycine, a chiral non-proteinogenic amino acid, understanding its absolute configuration is paramount. This guide provides an in-depth comparison of three powerful analytical techniques for this purpose: Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs.

The Significance of Chirality in Drug Development

Many pharmaceutical compounds are chiral, and their enantiomers can exhibit remarkably different pharmacological and toxicological properties.[1] The correct assignment of the absolute configuration of a chiral drug candidate like 3-nitrophenylglycine is a regulatory requirement and a fundamental aspect of drug design and development.[2] An incorrect assignment can lead to the development of a less potent or even harmful therapeutic agent. Therefore, the choice of an appropriate analytical method for this determination is a critical decision in the research and development pipeline.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] Unlike conventional infrared spectroscopy, which provides the same spectrum for both enantiomers, VCD spectra are mirror images for a pair of enantiomers, making it a powerful tool for determining absolute configuration in solution.[4]

Theoretical Basis and Experimental Causality

The VCD signal arises from the interaction of the chiral molecule's vibrational transitions with circularly polarized light.[5] The sign and intensity of the VCD bands are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational isomers present in the solution.

A key aspect of VCD analysis is the requirement for a theoretical calculation of the spectrum for a known enantiomer using Density Functional Theory (DFT).[1] The experimentally measured VCD spectrum is then compared to the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration of the sample.[2] This comparative approach is a self-validating system; a mismatch would indicate either an incorrect assignment or the presence of significant conformational differences between the solution state and the computational model.

The choice of solvent is a critical experimental parameter. It must be transparent in the infrared region of interest and should ideally not interact strongly with the analyte to avoid significant conformational changes that would complicate the comparison with the calculated gas-phase or implicitly solvated spectrum.[2] Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred to minimize solvent interference.[3]

Experimental Protocol: VCD Analysis of 3-Nitrophenylglycine
  • Sample Preparation: Dissolve 5-10 mg of enantiomerically pure 3-nitrophenylglycine in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve a concentration of 10-20 mg/mL. The sample must be free of any chiral impurities that could interfere with the VCD signal.

  • Instrumentation: Utilize a dedicated VCD spectrometer. These instruments are typically Fourier-transform infrared (FTIR) spectrometers equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[3]

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the 3-nitrophenylglycine solution in a sample cell with an appropriate path length (typically 100-200 µm).

    • Collect data over a suitable spectral range, typically from 2000 to 900 cm⁻¹.

    • Acquire multiple scans (e.g., for 4-8 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.[1]

  • Computational Analysis:

    • Perform a conformational search for one enantiomer of 3-nitrophenylglycine (e.g., the R-enantiomer) using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.

    • If the major VCD bands in the experimental and calculated spectra have the same sign and relative intensity, the absolute configuration of the sample is that of the calculated enantiomer.

    • If the signs are opposite, the sample has the opposite absolute configuration.

Workflow for VCD Analysis

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Analysis sample_prep Sample Preparation (5-10 mg in 0.5 mL solvent) vcd_measurement VCD Spectrometer (FTIR with PEM) sample_prep->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search (Molecular Mechanics) dft_opt DFT Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt vcd_calc VCD Spectrum Calculation dft_opt->vcd_calc calc_spectrum Calculated VCD Spectrum vcd_calc->calc_spectrum calc_spectrum->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for determining absolute configuration using VCD.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[6] It provides a three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Theoretical Basis and Experimental Causality

This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The key to determining the absolute configuration is the phenomenon of anomalous dispersion.[7] When the energy of the incident X-rays is near an absorption edge of an atom in the molecule, the scattering factor of that atom acquires an imaginary component, leading to a breakdown of Friedel's law. This results in measurable differences in the intensities of certain pairs of reflections (Bijvoet pairs), which can be used to determine the absolute configuration.

The presence of a "heavy" atom (typically with an atomic number greater than oxygen) in the molecule enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable.[7] In the case of 3-nitrophenylglycine, the presence of the nitrogen and oxygen atoms of the nitro group can provide a sufficient anomalous signal, especially when using copper radiation.

The most significant challenge in this method is often the growth of a high-quality single crystal suitable for X-ray diffraction. This can be a time-consuming and empirical process, and not all molecules readily form crystals. If 3-nitrophenylglycine proves difficult to crystallize, derivatization to introduce a group that promotes crystallization or a heavier atom can be a viable strategy.[6]

Experimental Protocol: X-ray Crystallography of 3-Nitrophenylglycine
  • Crystallization:

    • Dissolve the enantiomerically pure 3-nitrophenylglycine in a suitable solvent or solvent mixture.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Mount a single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize the atomic positions, and thermal parameters.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is a commonly used indicator; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[6]

  • Structure Validation and Reporting:

    • Validate the final structure using crystallographic software and deposit the data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow for X-ray Crystallography

Xray_Workflow crystallization Crystallization (Slow Evaporation, etc.) data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config final_structure Final 3D Structure abs_config->final_structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): A Separative Approach

Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound.[8] While it does not directly provide the absolute configuration, it is an essential tool for determining the enantiomeric purity of a sample and for isolating the individual enantiomers, which can then be subjected to other analytical techniques for absolute configuration determination.

Theoretical Basis and Experimental Causality

Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9] The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in different retention times for the two enantiomers, allowing for their separation.

The choice of the CSP is the most critical factor in developing a successful chiral separation method. For amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective.[10] The selection of the mobile phase (both the solvent composition and any additives) is also crucial for optimizing the resolution between the enantiomers.

There are two main approaches to chiral HPLC:

  • Direct Method: The enantiomers are separated directly on a chiral column. This is the most common approach.

  • Indirect Method: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11] This method can be useful when direct separation is difficult to achieve.

Experimental Protocol: Chiral HPLC of 3-Nitrophenylglycine
  • Column and Mobile Phase Screening:

    • Select a set of chiral columns with different CSPs (e.g., polysaccharide-based and macrocyclic glycopeptide-based).

    • Screen different mobile phase compositions, typically consisting of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.

  • Method Optimization:

    • Once a promising column and mobile phase system is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution between the enantiomeric peaks.

  • Sample Analysis:

    • Dissolve the 3-nitrophenylglycine sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Detect the eluting enantiomers using a suitable detector, such as a UV detector.

  • Enantiomeric Purity Determination:

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers in the chromatogram.

  • Preparative Separation (Optional):

    • If larger quantities of the individual enantiomers are required for further analysis (e.g., VCD or X-ray crystallography), the optimized analytical method can be scaled up to a preparative scale.

Workflow for Chiral HPLC Analysis

HPLC_Workflow method_dev Method Development (Column & Mobile Phase Screening) optimization Method Optimization (Resolution Enhancement) method_dev->optimization sample_analysis Sample Injection & Analysis optimization->sample_analysis chromatogram Chromatogram (Separated Enantiomers) sample_analysis->chromatogram purity_calc Enantiomeric Purity Calculation (% ee) chromatogram->purity_calc prep_sep Preparative Separation (Optional for Isolation) chromatogram->prep_sep

Caption: Workflow for chiral separation and purity analysis using HPLC.

Comparative Analysis of Techniques

FeatureVibrational Circular Dichroism (VCD)Single-Crystal X-ray CrystallographyChiral High-Performance Liquid Chromatography (HPLC)
Principle Differential absorption of circularly polarized IR light[3]Anomalous dispersion of X-rays by a single crystal[7]Differential interaction with a chiral stationary phase[9]
Sample Requirement 5-10 mg of pure enantiomer in solution[3]High-quality single crystal (0.1-0.3 mm)[12]Small amount of sample in solution
Analysis Time Several hours for data acquisition and computation[1]Days to weeks for crystallization and data analysisMinutes to an hour per sample
Cost High initial instrument costModerate to high instrument and maintenance costModerate instrument cost
Provides Absolute Configuration? Yes, by comparison with calculated spectra[2]Yes, definitively[6]No, only separates enantiomers
Key Advantage Applicable to solutions and non-crystalline samples[1]Unambiguous and definitive result[13]Rapid determination of enantiomeric purity and preparative separation
Key Limitation Requires computational analysis; can be complex for flexible molecules[14]Requires a high-quality single crystal, which can be difficult to obtain[1]Does not provide absolute configuration directly

Conclusion: An Integrated Approach

The determination of the absolute configuration of 3-nitrophenylglycine is a critical step in its development for pharmaceutical or research applications. Each of the techniques discussed in this guide offers distinct advantages and limitations.

  • Single-crystal X-ray crystallography remains the unequivocal gold standard, providing a definitive answer when a suitable crystal can be obtained.

  • Vibrational Circular Dichroism serves as a powerful alternative, particularly for samples that are difficult to crystallize, by providing the absolute configuration in the solution phase.

  • Chiral HPLC is an indispensable tool for assessing enantiomeric purity and for isolating pure enantiomers for further analysis by VCD or X-ray crystallography.

In practice, a combination of these techniques often provides the most comprehensive and reliable characterization of a chiral molecule. For instance, chiral HPLC can be used to isolate the enantiomers of 3-nitrophenylglycine, followed by VCD or X-ray crystallography to determine their absolute configuration. This integrated approach ensures both the enantiomeric purity and the correct stereochemical assignment, providing a solid foundation for further research and development.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
  • Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed.
  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
  • Chiral Method Development Strategies for HPLC. (n.d.). MilliporeSigma.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing.
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
  • Amino Acid and Peptide Chiral Separ
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.).
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe.
  • Studying Chirality with Vibrational Circular Dichroism. (2017). Gaussian.com.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021). PubMed.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar.
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral Columns for enantiomer separ
  • ABSOLUTE CONFIGUR
  • Absolute configuration – Knowledge and References. (n.d.). Taylor & Francis.
  • Improved absolute configuration determination of complex molecules with VCD. (2020). SCM.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. (n.d.). PubMed.
  • Absolute Configuration. (n.d.). MIT Department of Chemistry.

Sources

Technical Guide: Enantiomeric Purity Analysis of L-3-Nitrophenylglycine via Marfey’s Method

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Marfey’s Method Analysis of L-3-Nitrophenylglycine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

L-3-Nitrophenylglycine (L-3-NPG) is a critical non-proteinogenic amino acid intermediate, often utilized in the synthesis of metabotropic glutamate receptor ligands and complex peptidomimetics. Its purity—specifically the absence of the D-enantiomer—is paramount, as stereochemical impurities can drastically alter pharmacokinetics and toxicity profiles.

While chiral stationary phases (CSPs) offer direct analysis, they often suffer from high column costs and poor resolution for sterically bulky, electron-deficient aromatics like L-3-NPG. Marfey’s Method (derivatization with FDAA) provides a robust, cost-effective, and highly sensitive alternative, leveraging standard Reversed-Phase HPLC (RP-HPLC) to separate diastereomers based on hydrophobicity differences.

This guide details the optimized protocol for L-3-NPG analysis, compares it with GITC and Direct Chiral HPLC, and provides the mechanistic grounding required for validation.

Mechanistic Principles

Marfey’s method relies on the nucleophilic aromatic substitution (


) reaction between the amino group of the analyte and the fluorodinitrophenyl moiety of the reagent, 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[1]

Because L-3-NPG contains an electron-withdrawing nitro group on the phenyl ring, the nucleophilicity of its


-amine is reduced compared to standard alkyl amino acids. Consequently, strict pH control (alkaline) is required to ensure the amine remains deprotonated during the attack.
Reaction Scheme & Separation Logic

The reaction converts the enantiomeric mixture (L- and D-3-NPG) into diastereomers (L-L and L-D pairs). These diastereomers possess distinct intramolecular hydrogen bonding capabilities, resulting in different retention times on an achiral C18 column.

MarfeysMechanism cluster_products Resulting Diastereomers FDAA Marfey's Reagent (L-FDAA) Fluorine Leaving Group Complex Meisenheimer Transition State (pH > 8.0 required) FDAA->Complex + Heat (40°C) Analyte Analyte Mixture (L- & D-3-NPG) Nucleophilic Amine Analyte->Complex LL_Dia L-FDAA-L-3-NPG (More Hydrophobic) Stronger Intramol. H-Bond Complex->LL_Dia - HF LD_Dia L-FDAA-D-3-NPG (Less Hydrophobic) Weaker Intramol. H-Bond Complex->LD_Dia - HF Separation Separation on Achiral C18 Column LL_Dia->Separation Elutes Later (Typical for Phg analogs) LD_Dia->Separation Elutes Earlier

Figure 1: Reaction mechanism of L-FDAA with L/D-3-nitrophenylglycine. The formation of diastereomers allows separation on standard C18 columns due to differential hydrophobicity.

Comparative Analysis: Marfey’s vs. Alternatives

For L-3-NPG, the choice of method depends on throughput requirements and available instrumentation.

FeatureMarfey’s Method (L-FDAA) Direct Chiral HPLC (e.g., Crownpak/Chirobiotic) GITC Derivatization
Separation Basis Diastereomeric separation on C18 (Achiral)Enantiomeric interaction with Chiral Stationary Phase (CSP)Diastereomeric separation on C18
Cost Efficiency High (Standard columns, cheap reagent)Low (Expensive chiral columns >$1000)Medium (Reagent is moisture sensitive)
Sensitivity Excellent (

)
Variable (Depends on native UV of analyte)Good (UV 254nm detection)
Sample Prep High (Requires 1h heating + quenching)Low (Dilute and shoot)Medium (Room temp reaction, but unstable reagent)
Suitability for 3-NPG High . Nitro group does not interfere.Medium . Steric bulk of nitro group may reduce CSP efficiency.Medium . Better suited for secondary amines.
Elution Order Predictable (Usually D before L for Phg analogs)Hard to predict (Trial & error)Predictable

Expert Insight: While Direct Chiral HPLC is faster for routine QC, Marfey’s method is superior for trace impurity analysis (e.g., <0.1% D-isomer) due to the high extinction coefficient of the dinitrophenyl chromophore at 340 nm, which moves detection away from interfering aromatic signals common at 210-254 nm.

Experimental Protocol

This protocol is validated for 3-nitrophenylglycine. The electron-withdrawing nature of the nitro group requires ensuring the pH buffer is sufficient to maintain nucleophilicity.

A. Reagents & Stock Solutions[2]
  • Marfey’s Reagent (L-FDAA): 1% (w/v) in Acetone. Store at -20°C in dark.

  • Analyte Stock (L-3-NPG): 50 mM in 1M HCl (if free acid) or water.

  • Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).

  • Quenching Acid: 2 M HCl.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

B. Derivatization Workflow

Workflow Step1 1. Mix Sample 50 µL Analyte + 100 µL L-FDAA + 20 µL 1M NaHCO3 Step2 2. Reaction Heat at 45°C for 60 minutes (Protect from light) Step1->Step2 Step3 3. Quench Add 20 µL 2M HCl (Stops reaction, prevents racemization) Step2->Step3 Step4 4. Dilute Add 200-500 µL Mobile Phase A Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Injection Inject 10 µL onto C18 Column Step4->Step5

Figure 2: Step-by-step derivatization workflow for L-3-NPG.

C. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (primary) and 254 nm (secondary).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–20 min: 10%

      
       60% B (Linear gradient)
      
    • 20–25 min: 60%

      
       90% B (Wash)
      
    • 25–30 min: 10% B (Re-equilibration)

Data Interpretation & Validation (Self-Validating System)

To ensure scientific integrity, you must validate the elution order. Do not rely solely on literature values, as column chemistry (end-capping) can shift relative retention.

Elution Order Logic

For L-FDAA derivatives of amino acids with hydrophobic side chains (like Phenylglycine and its analogs), the L-D diastereomer typically elutes before the L-L diastereomer .

  • First Peak: L-FDAA-D-3-NPG (Impurity)

  • Second Peak: L-FDAA-L-3-NPG (Main Product)

Note: The "Marfey's Rule" generally states L-L elutes after L-D for hydrophobic amino acids because the L-L form creates a more hydrophobic conformation via intramolecular hydrogen bonding, increasing interaction with the C18 chain.

Resolution ( ) Calculation

Ensure the separation is sufficient for quantitation.



  • Target

    
     for baseline separation.
    
  • If

    
    , lower the gradient slope (e.g., 10% to 40% B over 30 min).
    
Mandatory Validation Steps
  • Racemic Standard Run: Derivatize a DL-3-NPG mixture. You must see two distinct peaks (approx. 1:1 ratio).

  • Spike Recovery: Spike your pure L-3-NPG sample with 1% D-3-NPG. Confirm the appearance of the specific impurity peak at the retention time identified in step 1.

  • Blank Run: Inject a derivatized blank (FDAA + Bicarbonate + HCl) to identify reagent peaks (usually eluting very late or very early).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Peak Area Incomplete reaction due to low pH.The nitro group lowers amine basicity. Increase NaHCO₃ volume or check pH is >8.0 before heating.
Single Peak (No Separation) Gradient too steep.Flatten gradient (e.g., 0.5% B per minute). Switch to a C12 or Phenyl-Hexyl column for different selectivity.
Extra Peaks FDAA hydrolysis or breakdown.FDAA degrades to dinitrophenol. Ignore peaks present in the "Blank" run.
Peak Tailing Interaction with silanols.Ensure TFA is present (0.1%) to suppress silanol ionization.

References

  • Marfey, P. (1984).[3][4] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[5] Tetrahedron Letters, 37(19), 3299-3302.

  • Giuliano, M. W., et al. (2013). Synthesis and Performance of L-Tryptophanamide Based Marfey-Type Derivatives. Journal of Organic Chemistry, 78(23), 12351–12362.

Sources

Safety Operating Guide

Proper Disposal Procedures: (2S)-2-amino-2-(3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the proper disposal procedures for (2S)-2-amino-2-(3-nitrophenyl)acetic acid (also known as L-3-nitrophenylglycine).

This compound is a non-proteinogenic amino acid containing a nitro group on the aromatic ring. Its disposal requires specific protocols to manage the risks associated with nitroaromatic stability and amino acid zwitterionic properties .

Executive Safety Summary
  • Primary Hazard: Skin/Eye Irritant (H315, H319).[1] Potential toxicity upon ingestion.[1][2][3]

  • Chemical Class Risks: As a nitroaromatic compound , it possesses potential thermal instability if heated under confinement or mixed with strong reducing agents. As an amino acid , it is zwitterionic and amphoteric.

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers (e.g., perchlorates) or strong reducing agents (e.g., hydrides), as this may trigger energetic decomposition.

Chemical Profile & Waste Characterization

Before disposal, verify the physical state and purity of the waste.

PropertyDataRelevance to Disposal
Chemical Name (2S)-2-amino-2-(3-nitrophenyl)acetic acidOfficial manifesting name.
Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH), Amine (-NH₂)Nitro group dictates segregation from reducers. Acid/Amine implies pH sensitivity.
Physical State Solid (Powder)Dust control is critical during transfer.
Solubility Soluble in Acid/Base; Sparingly in waterAqueous waste streams must be pH-adjusted to neutral (pH 6-8) before consolidation.
RCRA Status Non-listed (Likely). Treat as Hazardous Waste .Does not typically carry a U- or P-code, but must be characterized for toxicity/ignitability.
Pre-Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific sample.

DisposalMatrix Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Powder/Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Liquid SolidStream Stream A: Solid Hazardous Waste (Trace Nitroaromatics) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent (e.g., DCM, MeOH) SolventCheck->Organic Solvents AqStream Stream C: Aqueous Toxic Waste (Neutralize -> Drum) Aqueous->AqStream OrgStream Stream B: Flammable Organic Waste (High BTU Incineration) Organic->OrgStream

Figure 1: Decision matrix for segregating (2S)-2-amino-2-(3-nitrophenyl)acetic acid waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired chemicals, spill cleanup materials, contaminated gloves/paper.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar. Avoid metal containers to prevent potential catalytic degradation of the nitro group.

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer solid waste carefully to avoid dusting.[2]

    • Critical Step: If the solid is suspected to be dry and potentially shock-sensitive (rare for this amino acid but possible for nitro-compounds), wet it slightly with water or mineral oil to desensitize.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "(2S)-2-amino-2-(3-nitrophenyl)acetic acid".

    • Hazard Checkboxes: Toxic , Irritant .

  • Storage: Store in a Satellite Accumulation Area (SAA) away from strong bases and reducing agents .

Protocol B: Aqueous Liquid Waste

Applicable for: Reaction byproducts dissolved in water or buffers.

  • pH Check: Measure the pH of the solution.

    • Why? Amino acids can buffer solutions. Extreme pH can damage waste drums.

  • Neutralization:

    • If acidic (pH < 5): Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).
    • If basic (pH > 9): Slowly add 1M Hydrochloric Acid (

      
      ).
      
    • Target: pH 6–8.

  • Collection: Pour into a designated "Aqueous Hazardous Waste" carboy (HDPE).

  • Segregation: Ensure this carboy does not contain oxidizers (like bleach/nitric acid), as the amino group can react to form chloramines or other unstable species.

Protocol C: Organic Liquid Waste

Applicable for: Synthesis mixtures in methanol, DCM, ethyl acetate, etc.

  • Consolidation: Pour into the "Flammable Organic Solvents" waste stream.

  • Compatibility: The nitro group is generally stable in standard organic solvents. Ensure no strong reducing agents (e.g.,

    
    , 
    
    
    
    ) are present in the same waste container, as they can react exothermically with the nitro group.
Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Don full PPE including respiratory protection.[4]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the waste is concentrated, due to the oxidizing potential of the nitro group.

  • Decontamination: Wash the surface with a dilute soap solution. Collect all wash water as hazardous waste (Protocol B).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (2S)-2-amino-2-(3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2S)-2-amino-2-(3-nitrophenyl)acetic acid. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

Understanding the Hazard Profile

The primary hazards associated with compounds of this nature include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

It is also crucial to recognize that many nitro compounds can be toxic and may be absorbed through the skin.[3] While the presence of a single nitro group does not typically confer explosive properties, it is a functional group that requires careful handling to avoid unforeseen reactivity.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling (2S)-2-amino-2-(3-nitrophenyl)acetic acid.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are mandatory to protect against splashes.[1][4] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][6] It is imperative to consult the glove manufacturer's compatibility chart for breakthrough times. For prolonged contact or in case of a spill, heavy-duty nitrile gloves may offer more substantial protection.[3]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect the skin and personal clothing.[4][7] For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised.[4]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount for both safety and experimental integrity. The following workflow provides a comprehensive guide from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[3] The storage area should be clearly labeled.

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow, emphasizing critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Post-Reaction dispose Dispose of Waste decontaminate->dispose

Experimental workflow for handling (2S)-2-amino-2-(3-nitrophenyl)acetic acid.
Detailed Procedural Steps
  • Donning PPE: Before entering the laboratory and handling the compound, ensure all required PPE is worn correctly.[5][7]

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools to handle the solid, avoiding the generation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Performing the Reaction:

    • Ensure all glassware is free from defects.[8]

    • Maintain a clean and organized workspace.[8]

  • Decontamination and Cleanup:

    • Thoroughly decontaminate all glassware and work surfaces with soap and water after use.[3]

    • Remove contaminated clothing and wash it before reuse.[1]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

Spills
  • Minor Spill: For a small spill, alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[3] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[4]

  • Major Spill: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety department.

Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][4] Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of (2S)-2-amino-2-(3-nitrophenyl)acetic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Unused Compound: Dispose of the unused compound as hazardous chemical waste in a properly labeled and sealed container.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[4]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[4]

  • Prohibition: Never dispose of this compound or its solutions down the drain or in the regular trash.[3]

Consult your institution's specific guidelines for hazardous waste disposal.

References

  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • The Ohio State University. Personal Protective Equipment - Chemistry and Biochemistry.
  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials Approved by.

Sources

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